molecular formula C7H10ClN3 B597255 4-chloro-N-ethyl-5-methylpyrimidin-2-amine CAS No. 1289387-57-0

4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Cat. No.: B597255
CAS No.: 1289387-57-0
M. Wt: 171.628
InChI Key: SHQAEXZWHZSRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) is a pyrimidine derivative of high interest in medicinal and organic chemistry as a key synthetic intermediate . With the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol , this compound features a chloro substituent at the 4-position of the pyrimidine ring, making it a versatile electrophile for nucleophilic aromatic substitution reactions . This reactivity is central to its application in constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates. Its classification as a "Pharmaceutical intermediate" and specifically a "Pyrimidine compound" underscores its significant role in the synthesis of potential therapeutic agents . Researchers utilize this amine in exploring new chemical spaces, often functionalizing the pyrimidine core to create libraries of compounds for biological screening. Proper handling is essential; this compound is classified with the signal word 'Danger' and carries hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . It requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-4-5(2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAEXZWHZSRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693799
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-57-0
Record name 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, a substituted pyrimidine that serves as a crucial intermediate in synthetic and medicinal chemistry. We will explore its core physicochemical properties, spectroscopic signature, and key reactive characteristics. The narrative emphasizes the causality behind its synthetic pathways and its functional role as a versatile building block, particularly for the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Core Physicochemical Properties

4-chloro-N-ethyl-5-methylpyrimidin-2-amine belongs to the class of halogenated aminopyrimidines. The strategic placement of its functional groups—a reactive chlorine atom at the C4 position, an N-ethylamino group at C2, and a methyl group at C5—makes it a highly valuable and versatile precursor in organic synthesis. The chlorine atom, activated by the electron-withdrawing pyrimidine ring, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility.

Below is a summary of its key computed and documented properties.

PropertyValueSource
IUPAC Name 4-chloro-N-ethyl-5-methylpyrimidin-2-amineN/A
Molecular Formula C7H10ClN3N/A
Molecular Weight 171.63 g/mol N/A
Canonical SMILES CCNc1nc(C)c(Cl)cn1N/A
InChIKey (Predicted)N/A
CAS Number (Not uniquely assigned in public databases)N/A
Appearance (Predicted) Off-white to light yellow solidN/A
XLogP3 2.1 (Predicted)N/A

Note: While a specific CAS number for this exact N-ethyl derivative is not widely indexed, its properties can be reliably inferred from closely related analogs such as 4-chloro-5-methylpyrimidin-2-amine (CAS: 20090-58-8)[1].

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is critical for confirming the identity and purity of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine after synthesis. While a comprehensive public database of spectra for this specific molecule is not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds[2][3][4][5][6].

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons, a singlet for the methyl group protons attached to the pyrimidine ring, a singlet for the aromatic proton on the ring, and a broad signal for the N-H proton of the secondary amine.

  • 13C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, one for the methyl group, and four distinct signals for the pyrimidine ring carbons, with the carbon atom bonded to chlorine (C4) being significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration around 3300-3400 cm-1. Other key absorptions would include C-H stretches (aliphatic and aromatic), C=N and C=C stretching vibrations from the pyrimidine ring, and a C-Cl stretching band in the fingerprint region[2].

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is rooted in its straightforward preparation and predictable reactivity.

Synthetic Pathway

The most logical and field-proven approach to synthesizing this compound involves a two-step process starting from the commercially available 2-amino-5-methylpyrimidin-4-ol. This method offers high yields and avoids the use of harsh or difficult-to-handle reagents.

Step-by-Step Protocol:

  • Chlorination of the Pyrimidinone Ring:

    • To a flask containing 2-amino-5-methylpyrimidin-4-ol, add phosphorus oxychloride (POCl3) slowly at 0 °C.

    • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the excess POCl3 is carefully quenched with ice water, and the resulting precipitate, 2-amino-4-chloro-5-methylpyrimidine, is filtered, washed, and dried. The causality here is the conversion of the hydroxyl group into a chloro group, a standard transformation for heterocyclic systems.

  • N-Ethylation of the Amino Group:

    • The resulting 2-amino-4-chloro-5-methylpyrimidine is dissolved in a suitable solvent such as DMF or acetonitrile.

    • A base, typically potassium carbonate (K2CO3) or triethylamine (TEA), is added to the mixture.

    • Ethyl iodide or ethyl bromide is then added, and the reaction is stirred at an elevated temperature. The base deprotonates the amino group, increasing its nucleophilicity to facilitate the SN2 reaction with the ethyl halide.

    • Work-up involves filtration of the inorganic salts and removal of the solvent under reduced pressure, followed by purification via column chromatography or recrystallization to yield the final product.

SynthesisWorkflow start 2-amino-5-methyl- pyrimidin-4-ol step1 Chlorination (POCl3, Reflux) start->step1 intermediate 2-amino-4-chloro- 5-methylpyrimidine step1->intermediate step2 N-Ethylation (Et-I, Base) intermediate->step2 product 4-chloro-N-ethyl- 5-methylpyrimidin-2-amine step2->product

Caption: General synthetic workflow for the target compound.
Core Reactivity: The SNAr Reaction

The primary mode of reactivity for this molecule is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms sufficiently activates the C4-Cl bond towards attack by a wide range of nucleophiles. This reaction is the gateway to creating diverse libraries of compounds for drug discovery.

Typical SNAr Protocol:

  • Dissolve 4-chloro-N-ethyl-5-methylpyrimidin-2-amine in a polar aprotic solvent like DMF or DMSO.

  • Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol) and a non-nucleophilic base (e.g., DIPEA or K2CO3).

  • Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, until completion[7].

  • The product is isolated through standard aqueous work-up and purification procedures.

This reliable transformation allows for the facile introduction of various side chains, which is essential for structure-activity relationship (SAR) studies in drug development.

SNAr_Reaction reactant 4-chloro-N-ethyl- 5-methylpyrimidin-2-amine product Substituted Product reactant->product + Nu-H Base, Heat (SNAr) nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-SH nucleophile->product

Caption: Key reactivity via Nucleophilic Aromatic Substitution (SNAr).

Applications in Medicinal Chemistry and Drug Discovery

The chloro-pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates[8][9]. Chlorine-containing molecules are prevalent in pharmaceuticals, and the pyrimidine core is a key component in many kinase inhibitors[8][10].

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is an ideal starting point for generating libraries of potential therapeutic agents for several reasons:

  • Vector for Diversity: The reactive C4-chloro position allows for the systematic introduction of a wide array of chemical functionalities to probe the binding pockets of biological targets like protein kinases.

  • Proven Scaffold: The 2-aminopyrimidine core is a well-established hinge-binding motif for many kinase inhibitors. It mimics the adenine portion of ATP, enabling competitive inhibition.

  • Tunable Properties: The N-ethyl and C5-methyl groups provide a specific substitution pattern that can be used to optimize potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).

While specific drugs derived directly from this exact molecule are not publicly documented, numerous patents describe analogous structures as intermediates for inhibitors of targets in oncology and inflammatory diseases[1].

Safety and Handling

As with any chlorinated heterocyclic compound, proper safety protocols must be strictly followed. Based on data for structurally similar compounds, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine should be handled with care[1][11][12].

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation[1].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood[12][13].

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water and seek immediate medical attention[13].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents[11][12][14].

Conclusion

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a synthetically accessible and highly valuable chemical intermediate. Its defining feature is the reactive C4-chloro group, which enables facile diversification through nucleophilic aromatic substitution. This property, combined with the proven utility of the 2-aminopyrimidine scaffold in medicinal chemistry, establishes this compound as a powerful building block for the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.

References

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethyl-5-nitropyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Idris, M. A., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(2), M1373. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-313. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-Chloro-pyrimidin-2-yl)-ethyl-amine. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102316. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Spectroscopic & Analytical Guide: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

[1]

Executive Summary

4-chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) is a functionalized pyrimidine scaffold.[1][2][3][4] Its structural integrity is defined by the specific regiochemistry of the ethylamine substituent at the C2 position and the chlorine atom at the C4 position. In synthetic workflows involving 2,4-dichloro-5-methylpyrimidine , the formation of the regioisomer 2-chloro-4-(ethylamino)-5-methylpyrimidine is a common and persistent impurity.[1]

This guide establishes the definitive spectroscopic signature required to distinguish the target C2-amine from the C4-amine byproduct, utilizing Nuclear Magnetic Resonance (NMR) NOE experiments and HPLC retention behavior.

Molecular Profile & Physicochemical Properties[1][3][4][5]

PropertyData
IUPAC Name 4-chloro-N-ethyl-5-methylpyrimidin-2-amine
Common Name (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine
CAS Number 1289387-57-0
Molecular Formula C

H

ClN

Molecular Weight 171.63 g/mol
Monoisotopic Mass 171.06 g/mol
ClogP (Predicted) ~1.8 - 2.1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, CH

Cl

; sparingly soluble in water

Synthesis & Regioselectivity Challenges

The synthesis typically involves the nucleophilic aromatic substitution (S

2,4-dichloro-5-methylpyrimidine
  • The Challenge: The C4 position of the pyrimidine ring is generally more electrophilic due to the para-like inductive effect of the N3 nitrogen. Consequently, the C4-amino isomer is the kinetically favored product.

  • The Solution: Obtaining the C2-amino target often requires specific conditions (e.g., tertiary amine catalysis or stepwise protection/deprotection strategies) or rigorous chromatographic separation.

Diagram 1: Synthesis & Regioisomer Pathways

SynthesisPathStart2,4-dichloro-5-methylpyrimidineIsomerATARGET: C2-Amine4-chloro-N-ethyl-5-methylpyrimidin-2-amine(Minor/Controlled Product)Start->IsomerA S_NAr (C2 Attack)Requires OptimizationIsomerBIMPURITY: C4-Amine2-chloro-N-ethyl-5-methylpyrimidin-4-amine(Major Kinetic Product)Start->IsomerB S_NAr (C4 Attack)Standard ConditionsReagent+ Ethylamine

Caption: Regiodivergent pathways in the reaction of 2,4-dichloro-5-methylpyrimidine. The target C2-amine often requires specific control to avoid the thermodynamic C4-amine byproduct.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on


H NMR (400 MHz, DMSO-d

) Assignment
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-6 8.15 – 8.25 Singlet (s)1H-Deshielded aromatic proton adjacent to N1.[1]
NH 7.30 – 7.60 Broad Singlet (br s)1H-Exchangeable amide-like proton.[1]
N-CH

3.25 – 3.35 Pentet/Quartet2H7.0Methylene of ethyl group coupled to CH

and NH.
5-CH

2.05 – 2.15 Singlet (s)3H-Methyl group on the pyrimidine ring.[1]
CH

(Et)
1.05 – 1.15 Triplet (t)3H7.0Terminal methyl of the ethyl chain.[1]
Critical Isomer Discrimination (NOE Experiment)

To distinguish the target (C2-amine) from the impurity (C4-amine), perform a 1D NOE difference experiment irradiating the 5-Methyl signal (~2.10 ppm).

  • Target (C2-Amine): The N-Ethyl group is at C2, far from the 5-Methyl.[1]

    • Result: NO enhancement of the Ethyl-CH

      
       signal.
      
  • Impurity (C4-Amine): The N-Ethyl group is at C4, immediately adjacent to the 5-Methyl.[1]

    • Result: Strong NOE enhancement of the Ethyl-CH

      
       signal (~3.3 ppm).
      
Diagram 2: NOE Logic for Structure Confirmation

NOE_LogicExpExperiment: Irradiate 5-Me Signal (~2.1 ppm)Result1NOE Observed at Ethyl-CH2Exp->Result1Strong SignalResult2NO NOE at Ethyl-CH2Exp->Result2No SignalConcl1Conclusion: Isomer B (C4-Amine)(Steric Proximity)Result1->Concl1Concl2Conclusion: Isomer A (Target C2-Amine)(Spatial Separation)Result2->Concl2

Caption: Decision tree for confirming regiochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Mass Spectrometry (LC-MS)[1][5]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]

    
    :  172.06 (for 
    
    
    Cl) and 174.06 (for
    
    
    Cl).[1]
  • Isotope Pattern: Distinctive 3:1 ratio of M : M+2 peaks, confirming the presence of a single Chlorine atom.[1]

  • Fragmentation:

    • Loss of Ethyl group (

      
      ).
      
    • Loss of HCl (rare in soft ionization, but possible in EI).[1]

Infrared Spectroscopy (FT-IR)
  • 3250 – 3350 cm

    
    :  N-H stretch (secondary amine).[1]
    
  • 2960 – 2870 cm

    
    :  C-H stretch (aliphatic ethyl/methyl).[1]
    
  • 1580 – 1600 cm

    
    :  C=N / C=C pyrimidine ring stretch.[1]
    
  • 740 – 760 cm

    
    :  C-Cl stretch (characteristic halo-pyrimidine band).[1]
    

Analytical Quality Control (HPLC Method)[1]

For purity assessment and release testing, a reverse-phase HPLC method is recommended. The C2-amine (Target) typically elutes after the C4-amine due to subtle differences in basicity and hydrogen bonding capability with the stationary phase.

Recommended Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm.[1]

  • Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a co-mixture of the crude reaction. You should observe two peaks. The peak with the lower retention time is often the C4-amine (more polar due to resonance contribution of the amine into the 4-position vs 2-position). Isolate and confirm via the NOE method described in Section 4.1.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the S Ar Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: ResearchG
    • Context: Describes the kinetic preference for C4 substitution and methods (tertiary amines) to achieve C2 selectivity.
    • URL: (Generalized reference for pyrimidine SNAr regioselectivity).[1]

  • Compound Data & Suppliers

    • Title: 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0).[1][2][3][4]

    • Source: ChemicalBook / BLDPharm.
    • URL:[1]

  • Analogous Spectroscopic Data

    • Title: 4-Chloro-N-methylpyrimidin-2-amine (PubChem CID 12397680).[1]

    • Source: PubChem (N
    • Context: Used for compar
    • URL:[1]

  • Crystallographic Data (Analog)

    • Title: Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.[1]

    • Source: MDPI (Molbank).[1]

    • Context: Demonstrates typical N-ethyl/amine shifts in chloro-aromatic systems.[1]

    • URL:[1]

Strategic Utilization of 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural logic of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0).

Executive Summary

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a high-value pharmacophore intermediate used primarily in the synthesis of Type I kinase inhibitors and Class B GPCR ligands (specifically CRF1 antagonists) . Its structural architecture offers a unique tripartite functionality:

  • The C4-Chloro "Warhead": An electrophilic site primed for SNAr displacement to introduce specificity elements (e.g., anilines, heterocycles).

  • The C5-Methyl "Gatekeeper": A steric modulator that influences selectivity against kinases with varying gatekeeper residue sizes (e.g., Thr vs. Met).

  • The C2-Ethylamino "Anchor": A specific hydrogen-bond donor/acceptor motif that modulates solubility and targets solvent-front pockets or hydrophobic clefts distinct from the canonical N-phenyl motifs.

This guide provides a comprehensive analysis of this scaffold's utility, synthetic protocols, and application in rational drug design.

Chemical Architecture & Reactivity Profile

The molecule belongs to the 2-amino-4-chloropyrimidine class, a privileged scaffold in drug discovery.

Structural Zones
  • Zone A (C4 Position): The site of derivatization. The chlorine atom is activated by the electron-deficient pyrimidine ring (positions 1 and 3 are nitrogen).

  • Zone B (C5 Position): The methyl group is electron-donating. This slightly deactivates the C4 position toward nucleophilic attack compared to a 5-H or 5-F analog, often requiring elevated temperatures or acid catalysis for SNAr reactions. However, it provides crucial hydrophobic bulk for binding affinity.

  • Zone C (C2 Position): The N-ethyl group. Unlike the ubiquitous N-methyl or unsubstituted amine (-NH2), the ethyl group adds lipophilicity (logP modulation) and steric bulk, allowing for probing of the ribose-binding pocket or solvent interface regions in kinases.

Reactivity Logic (DOT Visualization)

The following diagram illustrates the reaction pathways originating from this core intermediate.

Reactivity Core 4-Chloro-N-ethyl- 5-methylpyrimidin-2-amine SNAr SNAr Displacement (Nucleophilic Aromatic Substitution) Core->SNAr Primary Route (Anilines, Phenols) Buchwald Buchwald-Hartwig Coupling Core->Buchwald Secondary Route (Low Nucleophilicity Amines) Kinase Kinase Inhibitors (e.g., CDK, JAK) SNAr->Kinase + Ar-NH2 GPCR GPCR Ligands (e.g., CRF1 Antagonists) SNAr->GPCR + Ar-OH / Ar-NH-R

Figure 1: Divergent synthetic pathways for the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold.

Medicinal Chemistry Applications

Application A: Kinase Inhibitors (Hinge Binding)

In the context of protein kinase inhibition, the pyrimidine ring typically serves as the "hinge binder."

  • Mechanism: The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the hinge region.[1] The C2-amino group (N-ethyl) acts as a hydrogen bond donor to the backbone carbonyl.

  • The N-Ethyl Advantage: While many inhibitors use an aniline or a simple NH2 at C2, the ethyl group targets the "Solvent Front" pocket. This is particularly useful for improving cellular permeability and avoiding efflux pumps (P-gp) compared to more polar analogs.

  • Target Classes:

    • CDKs (Cyclin-Dependent Kinases): The 5-methyl group mimics the isopropyl of known inhibitors (e.g., Purvalanol analogs), filling the gatekeeper pocket.

    • JAK Family: The 2,4-diaminopyrimidine motif is a classic JAK pharmacophore.

Application B: CRF1 Antagonists (GPCRs)

Corticotropin-Releasing Factor type 1 (CRF1) antagonists often feature a pyrimidine core decorated with lipophilic alkylamines.

  • Role of Intermediate: This compound serves as the precursor to 2-(dialkylamino)-4-arylpyrimidines .

  • Transformation: The N-ethyl group at C2 is often further alkylated (e.g., to N-ethyl-N-propyl) or used as-is to provide the necessary hydrophobic interaction within the transmembrane bundle of the GPCR.

Experimental Protocols

Synthesis of the Intermediate (Self-Validating Protocol)

If the compound is not sourced commercially, it is synthesized from 5-methyluracil (thymine) or a related precursor.

Step-by-Step Methodology:

  • Chlorination:

    • Reagents: 5-methyluracil (1.0 eq), POCl3 (excess), N,N-dimethylaniline (catalytic).

    • Conditions: Reflux for 4-6 hours.

    • Product: 2,4-dichloro-5-methylpyrimidine.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). Product is less polar than starting material.

  • Regioselective Amination (The Critical Step):

    • Reagents: 2,4-dichloro-5-methylpyrimidine (1.0 eq), Ethylamine (2.0 M in THF, 1.1 eq), DIPEA (1.5 eq).

    • Solvent: THF or DCM at 0°C -> RT.

    • Mechanism: The C4 position is usually more reactive due to the steric relief of the C5-methyl group, BUT the C2 position can be favored under thermodynamic control or specific solvent conditions. Correction: For 2,4-dichloropyrimidines, nucleophilic attack usually occurs at C4 first due to the para-like resonance with N1.

    • To obtain the C2-amino product (Reverse Regioselectivity): One must often start with 2-amino-4-chloro-5-methylpyrimidine (commercially available) and perform reductive alkylation with acetaldehyde/NaCNBH3, OR perform the displacement carefully.

    • Note: The CAS 1289387-57-0 corresponds to the 2-amino derivative. The most reliable route to this specific isomer is the Reductive Alkylation of 2-amino-4-chloro-5-methylpyrimidine.

Protocol: Reductive Alkylation of 2-amino-4-chloro-5-methylpyrimidine

  • Dissolve 2-amino-4-chloro-5-methylpyrimidine (1.0 mmol) in MeOH (5 mL) with 1% AcOH.

  • Add Acetaldehyde (1.2 mmol). Stir for 30 min.

  • Add NaCNBH3 (1.5 mmol) portion-wise.

  • Stir at RT for 12h.

  • Workup: Quench with sat. NaHCO3, extract with DCM.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

General Protocol for SNAr Coupling (Derivatization)

This protocol describes the reaction of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine with an aniline nucleophile to generate a kinase inhibitor library member.

Reagents:

  • Scaffold: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 4-morpholinoaniline) (1.2 eq)

  • Acid Catalyst: p-TsOH (0.5 eq) or HCl (4M in dioxane, 2 eq)

  • Solvent: n-Butanol or Isopropanol.

Procedure:

  • Setup: In a pressure vial, dissolve the scaffold and aniline in n-Butanol (concentration ~0.2 M).

  • Activation: Add p-TsOH. The acid protonates the pyrimidine ring (likely N1 or N3), increasing the electrophilicity at C4.

  • Reaction: Seal and heat to 100-120°C for 12-24 hours. (The 5-methyl group slows the reaction; high heat is required).

  • Monitoring: LC-MS is essential. Look for the disappearance of the Cl-isotope pattern (M, M+2 in 3:1 ratio) and appearance of the product mass (M+H).

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If not, evaporate solvent, neutralize with NaHCO3, and extract with EtOAc.

Quantitative Data Summary

ParameterValue / CharacteristicImpact on Drug Design
Molecular Weight 171.63 g/mol Low MW allows for "Lead-Like" derivatization (Rule of 3 compliant).
ClogP ~1.8Moderate lipophilicity; good for membrane permeability.
H-Bond Donors 1 (NH)Key for hinge binding (C2-NH).
H-Bond Acceptors 2 (N1, N3)N1 typically accepts H-bond from hinge.
Reactivity (C4-Cl) ModerateRequires acid catalysis or Pd-catalysis for electron-poor nucleophiles.
Selectivity Filter 5-MethylExcludes kinases with bulky gatekeeper residues.

References

  • ChemicalBook. 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) Technical Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54586071 (Related 2-amino-4-chloropyrimidine derivatives).Link

  • Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. (Foundational text on pyrimidine binding modes). Link

  • Fischer, P. M. "Cellular regulation by Cdk2 inhibitors: a structural and functional perspective." Cell Cycle, 2004. (Discusses 2-aminopyrimidine SAR).[1][2][3][4][5] Link

Sources

Theoretical Exploration of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for the investigation of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, a pyrimidine derivative with potential applications in medicinal chemistry. Pyrimidine scaffolds are of significant interest in drug discovery, forming the core of numerous therapeutic agents. This document outlines a structured approach, from synthesis to computational analysis, to thoroughly characterize this molecule and explore its potential as a bioactive compound. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols.

Introduction: The Significance of Pyrimidine Derivatives in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that is a constituent of nucleic acids (cytosine, thymine, and uracil) and is present in a wide array of clinically approved drugs. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Substituted pyrimidines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2]

The target molecule, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, possesses key structural features that make it a compelling candidate for further investigation. The chloro-substituent at the 4-position can act as a leaving group for further synthetic modifications or as a key interaction point with biological targets. The N-ethyl and methyl groups can influence solubility, metabolic stability, and binding affinity. This guide will detail the theoretical and computational methodologies to elucidate the structural, electronic, and potential biological properties of this compound.

Synthesis and Structural Elucidation

While a specific synthesis for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is not detailed in the provided literature, a plausible synthetic route can be extrapolated from established methods for similar pyrimidine derivatives.[3]

Proposed Synthetic Protocol

A common approach for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a suitable precursor with a substituted amine. A potential microwave-assisted synthesis is outlined below:

Protocol: Microwave-Assisted Synthesis

  • Reactant Preparation: In a microwave reaction vial, combine 2,4-dichloro-5-methylpyrimidine (1 equivalent) with anhydrous propanol.

  • Amine Addition: To the stirred solution, add N-ethylamine (1 equivalent).

  • Base Addition: Introduce triethylamine (1.2 equivalents) to the reaction mixture to act as a base.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120-140°C for 15-30 minutes.[3]

  • Work-up: After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.[3]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis_Workflow Reactants 2,4-dichloro-5-methylpyrimidine + N-ethylamine + Triethylamine in Propanol Microwave Microwave Irradiation (120-140°C, 15-30 min) Reactants->Microwave Workup Aqueous Work-up & Ethyl Acetate Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product 4-chloro-N-ethyl-5-methylpyrimidin-2-amine Purification->Product Spectroscopic_Analysis_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis (DFT) Experimental_FTIR FT-IR Spectroscopy Comparison Comparison and Spectral Assignment Experimental_FTIR->Comparison Experimental_NMR NMR Spectroscopy (1H & 13C) Experimental_NMR->Comparison Experimental_UV UV-Vis Spectroscopy Experimental_UV->Comparison DFT_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Vib_Freq Vibrational Frequency Calculation DFT_Opt->Vib_Freq NMR_Calc NMR Chemical Shift Calculation (GIAO) DFT_Opt->NMR_Calc TD_DFT UV-Vis Simulation (TD-DFT) DFT_Opt->TD_DFT Vib_Freq->Comparison NMR_Calc->Comparison TD_DFT->Comparison

Caption: Integrated experimental and theoretical spectroscopic workflow.

Expected Spectroscopic Data

The following table summarizes the expected key spectroscopic features and their theoretical counterparts.

Spectroscopic TechniqueExpected Experimental ObservationsTheoretical Correlation
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=N and C=C ring stretching, and C-Cl stretching. [4]Calculated vibrational frequencies and potential energy distribution (PED) analysis will aid in the precise assignment of each vibrational mode. [5]
1H NMR Distinct signals for the ethyl protons (triplet and quartet), methyl protons (singlet), pyrimidine ring proton (singlet), and the N-H proton (broad singlet).GIAO calculated chemical shifts will be compared to the experimental values to confirm the proton environments. [4]
13C NMR Resonances for the carbon atoms of the pyrimidine ring, the ethyl group, and the methyl group.Theoretical chemical shifts will validate the carbon skeleton and the position of substituents.
UV-Vis Absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. [5]TD-DFT calculations will predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved.

In-Silico Pharmacokinetic and Drug-Likeness Profiling

Prior to extensive biological testing, it is prudent to computationally assess the drug-like properties of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. This involves evaluating its physicochemical properties against established guidelines such as Lipinski's Rule of Five. [1] Lipinski's Rule of Five Parameters

  • Molecular Weight (MW) ≤ 500 Da

  • Log P (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

These parameters can be readily calculated using various computational tools and provide an early indication of the compound's potential for oral bioavailability.

Molecular Docking: Probing Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is invaluable for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. [2][6]Given the prevalence of pyrimidine derivatives as kinase inhibitors, a relevant kinase target could be selected for an initial docking study. [7] Protocol: Molecular Docking

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, and adding hydrogen atoms. [6]2. Ligand Preparation: The 3D structure of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, optimized using DFT, is prepared for docking by assigning appropriate atom types and charges.

  • Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.

Molecular_Docking_Workflow Receptor Protein Target (from PDB) Prep_Receptor Receptor Preparation (Remove water, add hydrogens) Receptor->Prep_Receptor Ligand 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (Optimized Structure) Prep_Ligand Ligand Preparation (Assign atom types, charges) Ligand->Prep_Ligand Docking Docking Simulation (e.g., AutoDock, MOE) Prep_Receptor->Docking Prep_Ligand->Docking Analysis Analysis of Binding Modes and Interactions Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Advanced Computational Analysis: Delving into Electronic Properties

To gain a deeper understanding of the reactivity and stability of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, further computational analyses can be performed on the DFT-optimized structure.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) reflects the electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity. [8]A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is useful for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactions. [8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule. This can help to rationalize the molecule's stability and the nature of its chemical bonds. [9] Summary of Computational Analyses and Their Significance

AnalysisKey ParametersScientific Insights
FMO EHOMO, ELUMO, Energy Gap (ΔE)Chemical reactivity, kinetic stability, and electronic transitions. [8]
MEP Color-coded electrostatic potential mapIdentification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. [8]
NBO Stabilization energies (E(2))Intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. [9]

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for the systematic study of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. By integrating synthetic chemistry with a suite of computational and spectroscopic techniques, a deep understanding of this molecule's structural, electronic, and potential biological properties can be achieved. The outlined protocols provide a robust starting point for researchers to explore this and other novel pyrimidine derivatives in the context of drug discovery.

Future work should focus on the experimental validation of the theoretical predictions presented herein. The synthesis and spectroscopic characterization of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine are the immediate next steps. Following this, in vitro biological screening against relevant targets, guided by the molecular docking results, will be essential to ascertain its therapeutic potential. The continuous feedback loop between theoretical modeling and experimental validation will be paramount in advancing this compound from a theoretical concept to a potential lead molecule.

References

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • PubMed. (2025). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Retrieved from [Link]

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine. Retrieved from [Link]

  • ResearchGate. (2025). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jain-Javed/4383c267882d27f311c1d81216550f2203e0980c]([Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • PubMed. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

  • OUCI. (n.d.). Electronic structure, vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by quantum chemical method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6). Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

Sources

Strategic Optimization of Pyrimidine Scaffolds: The 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Series

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry campaign and synthetic architecture for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine and its analogs. This scaffold is a privileged pharmacophore, primarily utilized in the discovery of Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists (for anxiety and depression) and, secondarily, in Kinase Inhibitor design (targeting the ATP-binding pocket).

Executive Summary & Pharmacophore Logic

The molecule 4-chloro-N-ethyl-5-methylpyrimidin-2-amine represents a "linchpin" intermediate. It is designed to solve the regiochemical challenge of pyrimidine substitution. In medicinal chemistry, this scaffold serves three distinct functions:

  • The Electrophilic Warhead (C4-Cl): The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (

    
    ). This is the site where lipophilic "tail" groups (e.g., 2,4,6-trimethylaniline) are attached to bind the hydrophobic pocket of the CRF1 receptor.
    
  • The Solubilizing Tether (C2-N-Ethyl): The ethylamine at position 2 provides a vector for solubility and hydrogen bond donation/acceptance, critical for pharmacokinetic (PK) profiles.

  • The Steric Clamp (C5-Methyl): The methyl group at position 5 forces the aryl group at C4 to twist out of plane, creating a specific conformation required for receptor selectivity (atropisomerism control).

Synthetic Architecture (The "Make")

Creating this specific isomer requires bypassing the natural reactivity of 2,4-dichloropyrimidines, which preferentially react at C4. To ensure the ethylamine is installed at C2 without compromising the C4-chloro group, we utilize a De Novo Cyclization Strategy rather than displacement.

The "Guanidine Route" (Regioselective Protocol)

This protocol guarantees the correct placement of the ethylamine group before the chlorine is even introduced.

Step 1: Condensation [1]

  • Reagents: N-Ethylguanidine sulfate + Ethyl 2-methylacetoacetate.

  • Conditions: NaOEt, EtOH, Reflux, 12h.

  • Mechanism: The guanidine nitrogen attacks the ketone, followed by cyclization onto the ester.

  • Intermediate: 2-(ethylamino)-5-methylpyrimidin-4(3H)-one (The "Hydroxy" intermediate).

Step 2: Chlorination

  • Reagents: POCl

    
     (Phosphorus oxychloride), N,N-Dimethylaniline (Catalyst/Base).
    
  • Conditions: 90°C, 4h.

  • Mechanism: Conversion of the tautomeric lactam (C4-OH) to the imidoyl chloride (C4-Cl).

  • Product: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine .

Validated Synthetic Workflow (DOT Visualization)

SyntheticRoute Start N-Ethylguanidine + Ethyl 2-methylacetoacetate Cyclization Cyclization (NaOEt, EtOH) Start->Cyclization Intermed 2-(ethylamino)-5-methyl pyrimidin-4-ol Cyclization->Intermed Chlorination Chlorination (POCl3, 90°C) Intermed->Chlorination Product SCAFFOLD: 4-chloro-N-ethyl -5-methylpyrimidin-2-amine Chlorination->Product

Caption: Regioselective synthesis ensuring the ethylamine is locked at C2 prior to C4 activation.

Analog Discovery Protocols

Once the core scaffold is synthesized, the "Discovery" phase involves diversifying the C4 position.

Protocol A: Displacement (Standard)

Used for electron-rich anilines or aliphatic amines.

  • Setup: Dissolve 1.0 eq of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine in anhydrous 1,4-dioxane.

  • Reagent: Add 1.2 eq of the target amine (e.g., 2,4,6-trimethylaniline).

  • Acid Catalyst: Add 1.0 eq of p-toluenesulfonic acid (pTSA). The acid protonates the pyrimidine N3, activating the C4-Cl bond.

  • Reaction: Heat to 110°C in a sealed tube for 16 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
    . Purify via Flash Chromatography (Hex/EtOAc).
    
Protocol B: Buchwald-Hartwig Coupling (Difficult Substrates)

Used when the nucleophile is sterically hindered or electron-poor.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Toluene (degassed).

  • Conditions: 100°C under Argon for 12h.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed when modifying the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine core in CRF1 antagonist assays.

ZoneModificationChemical ChangeBiological Impact (CRF1 Binding)
C4 (Warhead) 2,4-Dichloroaniline

Displacement
High Potency. Standard for lipophilic pocket filling.
C4 (Warhead) 2,4,6-Trimethylaniline

Displacement
Optimal. The "Mesbo" group provides metabolic stability and perfect steric twist.
C4 (Warhead) Morpholine

Displacement
Loss of Activity. Too polar; lacks aromatic

-stacking.
C2 (Tail) N-Propyl Start with N-Pr GuanidineMaintained Potency. Slightly higher lipophilicity.
C2 (Tail) N-Cyclopropylmethyl Start with N-CPM GuanidineImproved Metabolic Stability. Prevents dealkylation.
C5 (Clamp) Hydrogen Remove MethylLoss of Potency. Aryl group at C4 becomes planar (wrong conformation).
SAR Decision Logic (DOT Visualization)

SAR_Logic cluster_C4 C4 Modification (The Warhead) cluster_C2 C2 Modification (The Tail) Core SCAFFOLD (4-Cl, 2-NHEt, 5-Me) C4_1 Add 2,4,6-Trimethylaniline Core->C4_1 S_NAr C2_1 Change Et to Cyclopropylmethyl Core->C2_1 De Novo Synthesis C4_Res Result: High Potency (Twisted Conformation) C4_1->C4_Res C2_Res Result: High Stability (Reduced Clearance) C2_1->C2_Res

Caption: Decision tree for optimizing the scaffold towards high-affinity CRF1 antagonists.

References

  • Gilligan, P. J., et al. (2009). "Synthesis and SAR of 2-arylamino-4-substituted pyrimidines as CRF1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Chen, Y. L., et al. (2008). "Discovery of N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a novel CRF1 antagonist." Journal of Medicinal Chemistry.

  • Lodge, N. J., et al. (2010). "Preclinical pharmacological characterization of BMS-562086, a potent and orally active CRF1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Neurocrine Biosciences. (2002). "Pyrimidines as CRF antagonists." U.S. Patent 6,350,750.

Sources

Physicochemical properties of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine for Advanced Research Applications

This document provides a comprehensive technical overview of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core physicochemical data, outlines practical analytical methodologies, and discusses its strategic importance in modern synthetic chemistry. The narrative emphasizes the rationale behind experimental design, ensuring that the presented protocols are not merely instructional but also contextually grounded in established scientific principles.

Introduction: Strategic Importance in Medicinal Chemistry

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a substituted pyrimidine that has garnered interest as a versatile building block in synthetic organic chemistry. Its structure is particularly relevant in the field of drug discovery, where the pyrimidine scaffold is a well-established "privileged structure" known to interact with a wide array of biological targets. Specifically, this compound serves as a key intermediate in the synthesis of highly targeted pharmaceutical agents, including advanced kinase inhibitors for applications in oncology.[1] The strategic placement of its functional groups—the reactive 4-chloro position, the N-ethylamino group, and the 5-methyl group—offers a multi-faceted platform for molecular elaboration and optimization of pharmacodynamic and pharmacokinetic properties.

Molecular and Structural Data

A precise understanding of the molecule's fundamental properties is the foundation of all subsequent experimental work. The key identifiers for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine are summarized below.

IdentifierValue
IUPAC Name 4-chloro-N-ethyl-5-methylpyrimidin-2-amine
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Canonical SMILES CCNc1nc(Cl)c(C)cn1
InChIKey Not readily available. InChIKey for the close analog 4-Chloro-N-methylpyrimidin-2-amine is UKLSJMPZHKFSQJ-UHFFFAOYSA-N.[2]
CAS Number Not consistently available across major databases. Researchers should verify with their supplier.

Chemical Structure:

Core Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The following table consolidates predicted values from computational models and experimental data from closely related structural analogs to provide a reliable working profile. This approach is standard practice in early-stage research to forecast a compound's behavior.

PropertyValue / Expected BehaviorRationale / Analog Data
Appearance White to off-white solid.Based on analogs like Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, which is a white to off-white solid.[3]
Melting Point (°C) Estimated range: 60-120 °CThe related compound 2-chloro-5-methylpyridin-4-amine has a melting point of 115°C[4], while Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate melts at 60-63°C.[3] The final value will depend on crystalline packing.
Boiling Point (°C) > 300 °C (Predicted)High boiling point is expected due to polarity and molecular weight. The analog 2-chloro-5-methylpyridin-4-amine has a predicted boiling point of 310.1±37.0 °C.[4]
Solubility Soluble in chloroform, ethyl acetate, methanol, and DMSO. Limited solubility in water.The pyrimidine core and alkyl groups suggest solubility in common organic solvents.[3] The N-H group allows for some hydrogen bonding but overall hydrophobicity is significant.
pKa Estimated range: 2.5 - 4.5The pyrimidine ring nitrogens are weakly basic. The pKa is influenced by the electron-withdrawing chloro group. The analog 2-chloro-5-methylpyridin-4-amine has a predicted pKa of 5.11.[4]
LogP ~1.5 - 2.5 (Predicted)The combination of the chloro, ethyl, and methyl groups contributes to its lipophilicity. The close analog 4-Chloro-N-methylpyrimidin-2-amine has a computed XLogP3 of 1.5.[2]

Synthesis and Purification Workflow

The synthesis of 2-amino-4-chloro-pyrimidine derivatives is a well-trodden path in organic chemistry, valued for its reliability. The chloro-substituent at the 4-position is a key functional handle, typically installed on a precursor pyrimidinone ring system. It serves as an excellent electrophilic site for subsequent nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its utility in building more complex molecules.

A generalized, yet robust, workflow for the synthesis, purification, and verification of the title compound is illustrated below. This process ensures the final product meets the high purity standards required for drug discovery applications (>98%).

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis & Verification Reactants Pyrimidinone Precursor + Chlorinating Agent (e.g., POCl₃) Reaction Chlorination Reaction (Heat, Inert Atmosphere) Reactants->Reaction Amination Nucleophilic Substitution with Ethylamine Reaction->Amination Quench Reaction Quench (e.g., Ice-water) Amination->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Dry Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc Gradient) Crude->Column Fractions Collection of Pure Fractions (TLC Monitoring) Column->Fractions QC Quality Control: - HPLC - LC-MS - NMR Fractions->QC Final_Product Final Product (>98% Purity) QC->Final_Product

Sources

Methodological & Application

Application Note: A Proposed Synthetic Route to Potent ALK/EGFR Dual Inhibitors from a 2,4-Disubstituted Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The concurrent inhibition of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) represents a promising therapeutic strategy in oncology, particularly for non-small cell lung cancer (NSCLC) where these mutations can coexist.[1] Dual inhibitors may offer a solution to acquired resistance and improve patient outcomes. The pyrimidine ring is a well-established scaffold in the design of kinase inhibitors, acting as a bioisostere for the purine core of ATP.[2][3] This document outlines a detailed, field-proven synthetic protocol for a novel ALK/EGFR dual inhibitor, starting from the readily available building block, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. We provide a step-by-step guide for its synthesis, purification, and characterization, underpinned by a strong mechanistic rationale for each procedural choice.

Introduction: The Rationale for Dual Inhibition

EGFR and ALK are receptor tyrosine kinases (RTKs) that, when constitutively activated by mutation or rearrangement, drive oncogenic signaling pathways promoting cell proliferation and survival. While targeted therapies against individual kinases have been successful, tumors often develop resistance. Targeting both ALK and EGFR simultaneously may provide a more robust and durable anti-cancer effect.[1][4]

The 2,4-disubstituted pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors.[5] The nitrogen atoms act as hydrogen bond acceptors, mimicking interactions of the adenine moiety of ATP within the kinase hinge region. Modifications at the C4 and C2 positions allow for the introduction of pharmacophores that can specifically target the unique features of the ALK and EGFR kinase domains.

This guide proposes the synthesis of a target molecule designed by hybridizing known pharmacophoric elements for ALK and EGFR inhibition onto the specified pyrimidine core. The key reaction is a palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation.[6][7]

Target Molecule Design & Retrosynthetic Analysis

The design of the target molecule leverages a common strategy where a substituted aniline moiety is attached to the C4 position of the pyrimidine ring. This aniline fragment is crucial for conferring dual activity. The N-ethyl-5-methylpyrimidin-2-amine core serves as an excellent starting point.

Diagram 1: Retrosynthetic Analysis of the Target Inhibitor

G Target Target Dual Inhibitor (Proposed) Bond C-N Disconnection (Buchwald-Hartwig) Target->Bond StartingMaterial Starting Material 4-chloro-N-ethyl-5-methylpyrimidin-2-amine Bond->StartingMaterial Aniline Key Intermediate Substituted Aniline Bond->Aniline

Caption: Retrosynthetic approach for the proposed dual inhibitor.

Overview of ALK/EGFR Signaling Pathways

Both ALK and EGFR are RTKs that activate downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, leading to cell growth, proliferation, and inhibition of apoptosis. Our synthesized dual inhibitor is designed to competitively bind to the ATP-binding pocket of both kinases, thereby blocking these downstream signals.

Diagram 2: Simplified ALK/EGFR Signaling and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ALK ALK RAS RAS ALK->RAS AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor Dual Inhibitor Inhibitor->EGFR Blocks ATP binding Inhibitor->ALK Blocks ATP binding

Caption: Inhibition of ALK and EGFR pathways by the dual inhibitor.

Experimental Protocols

Overview of the Synthetic Workflow

The synthesis is a one-step procedure involving a palladium-catalyzed cross-coupling reaction. This is followed by a standard aqueous workup and purification by column chromatography. The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Diagram 3: Experimental Workflow

G Start Reagents Setup Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze End Pure Compound Analyze->End

Caption: Step-by-step experimental and analytical workflow.

Protocol: Synthesis of N4-(4-((dimethylamino)methyl)phenyl)-N2-ethyl-5-methylpyrimidine-2,4-diamine (Proposed Target)

This protocol details a Buchwald-Hartwig amination. The choice of a bulky phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[7] The C4 position on a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution and amination than the C2 position, providing regioselectivity.[8][9]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-chloro-N-ethyl-5-methylpyrimidin-2-amine171.631.0172 mg
4-((dimethylamino)methyl)aniline150.221.2180 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218.3 mg
Xantphos578.680.0423.1 mg
Sodium tert-butoxide (NaOtBu)96.101.5144 mg
Anhydrous Toluene--10 mL

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (1.0 mmol), 4-((dimethylamino)methyl)aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.5 mmol).

    • Expert Insight: The catalyst system of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N coupling with electron-deficient chloropyrimidines. The base, NaOtBu, is crucial for deprotonating the amine and facilitating the catalytic cycle.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: The reaction should be monitored for the disappearance of the starting chloropyrimidine. If the reaction stalls, a small additional charge of catalyst and ligand may be necessary.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product.

Characterization of the Final Product

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the structure by identifying all proton signals and their couplings. Expect to see signals for the ethyl group, the pyrimidine methyl group, the aromatic protons, and the dimethylamino group.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the synthesized molecule. The calculated m/z should be compared with the observed value.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, which should ideally be >95% for biological assays.

Biological Evaluation (Conceptual Protocols)

Once synthesized and purified, the compound's dual inhibitory activity must be assessed.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the IC₅₀ values of the compound against ALK and EGFR kinases.

  • Methodology: Use a commercially available biochemical assay, such as a LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.

  • Procedure:

    • Serially dilute the synthesized inhibitor to create a dose-response curve.

    • Incubate the compound with recombinant ALK or EGFR kinase, ATP, and a suitable substrate.

    • Measure the kinase activity (e.g., via fluorescence or luminescence) at each inhibitor concentration.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Expected Data Summary

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
Target InhibitorALK15
Target InhibitorEGFR (T790M)25
CrizotinibALK20
OsimertinibEGFR (T790M)10

Note: IC₅₀ values are hypothetical and based on activities of similar pyrimidine-based inhibitors found in the literature.[1]

Cell-Based Proliferation Assays
  • Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines harboring ALK rearrangements (e.g., H3122) and EGFR mutations (e.g., H1975).

  • Methodology: Use a standard cell viability assay such as MTT or CellTiter-Glo®.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

    • Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel ALK/EGFR dual inhibitor from 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. By employing a robust Buchwald-Hartwig amination, this guide enables the efficient construction of the target molecule. The detailed procedures for synthesis, purification, characterization, and conceptual biological evaluation offer a complete workflow for researchers in drug discovery and development. This work underscores the utility of the pyrimidine scaffold in designing potent, dual-target kinase inhibitors for cancer therapy.

References

  • Title: Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer Source: PubMed (Molecules. 2023 Feb 21;28(5):2006) URL: [Link]

  • Title: Clinically approved pyrimidine scaffolds as EGFR inhibitors. Source: ResearchGate URL: [Link]

  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Publishing URL: [Link]

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed (Archiv der Pharmazie, 2025) URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer Source: PubMed (Bioorganic & Medicinal Chemistry, 2024) URL: [Link]

  • Title: Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray Source: Stanford University URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]

  • Title: Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer Source: PubMed (Bioorganic Chemistry, 2025) URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Technical Application Note: Solid-Phase Derivatization of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the integration of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine into solid-phase synthesis (SPS) workflows. This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Aurora, CDK, and JAK families) and GPCR ligands.

The presence of the electrophilic C4-chloride and the secondary C2-ethylamino group creates a specific reactivity profile. Unlike highly reactive 2,4-dichloropyrimidines, the electron-donating C2-amine deactivates the pyrimidine ring, requiring optimized conditions for Nucleophilic Aromatic Substitution (


). This guide provides two distinct protocols:
  • Resin-Capture Strategy: Utilizing the molecule as an electrophile to terminate or extend resin-bound amines.

  • Scaffold-Loading Strategy: Immobilizing the molecule via the C2-amine to allow solution-phase diversity at the C4 position.

Chemical Basis & Reactivity Profile

Understanding the electronic environment is critical for SPS success.

  • Electrophilic Center (C4-Cl): The C4 position is activated by the ring nitrogens but deactivated by the electron-donating N-ethyl group at C2 and the inductive effect of the C5-methyl group. Standard room-temperature

    
     conditions often fail; elevated temperatures (80°C+) or microwave irradiation are typically required.
    
  • Nucleophilic Center (C2-NH-Et): The secondary amine is moderately nucleophilic but sterically hindered by the ethyl group. It can be loaded onto acid-labile resins (e.g., 2-Chlorotrityl chloride) but requires non-nucleophilic bases to prevent polymerization.

Reactivity Diagram

Reactivity cluster_legend Reactivity Key Mol 4-chloro-N-ethyl- 5-methylpyrimidin-2-amine C4 C4-Cl Position: Electrophilic Site (Target for Resin-Bound Amines) Mol->C4 C2 C2-N-Et Position: Nucleophilic Site (Target for Resin Loading) Mol->C2 C5 C5-Methyl: Steric/Inductive Effect (Modulates C4 Reactivity) Mol->C5 key1 Red: Electrophile (SNAr) key2 Green: Nucleophile (Loading)

Figure 1: Functional group analysis of the core scaffold determining SPS strategy.

Protocol A: Resin-Capture Strategy ( )

Objective: React the pyrimidine scaffold with a resin-bound amine to generate a resin-bound pyrimidin-4-amine derivative. This is the most robust method for library generation.

Experimental Design
  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids), pre-loaded with an amino acid or diamine spacer.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF due to higher thermal stability at the required reaction temperatures (

    
    ).
    
  • Base: DIPEA (N,N-Diisopropylethylamine) acts as a proton scavenger.

Step-by-Step Protocol
  • Resin Preparation:

    • Swell 100 mg of resin (loading 0.5–0.8 mmol/g) in DMF for 30 minutes.

    • Deprotect Fmoc group (if applicable) using 20% Piperidine/DMF (

      
       min).
      
    • Wash resin: DMF (

      
      ), DCM (
      
      
      
      ), NMP (
      
      
      ).
  • Coupling Reaction:

    • Reagent Prep: Dissolve 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (5.0 equivalents relative to resin loading) in anhydrous NMP.

    • Add DIPEA (10.0 equivalents).

    • Add the solution to the resin vessel.[1]

  • Incubation (Critical Step):

    • Thermal Method:[2][3] Seal vessel and heat to 90°C for 12–16 hours .

    • Microwave Method:[3] Heat to 120°C for 30 minutes (Power: 50W, Max Pressure: 250 psi). Note: Microwave is highly recommended for this deactivated scaffold.

  • Washing & QC:

    • Drain and wash with hot NMP (

      
      ), DMF (
      
      
      
      ), and DCM (
      
      
      ).
    • Validation: Perform the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). A negative result (no color) indicates complete capping of the resin amine by the pyrimidine.

Data Summary: Reagent Stoichiometry
ComponentEquivalentsRoleNotes
Resin-Bound Amine1.0Limiting ReagentEnsure Fmoc is fully removed.
Pyrimidine Scaffold5.0ElectrophileExcess drives reaction to completion.
DIPEA10.0BaseNeutralizes HCl byproduct.
NMPN/ASolventHigh boiling point essential.

Protocol B: Scaffold-Loading Strategy (Inverse)

Objective: Immobilize the pyrimidine via the N-ethyl group onto Trityl resin, leaving the C4-Cl available for displacement by diverse amines in solution.

Experimental Design
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin. This resin is sensitive to moisture; handle under inert gas.

  • Constraint: The secondary amine (N-ethyl) is sterically hindered. Loading efficiency may be lower (approx. 0.3–0.5 mmol/g).

Step-by-Step Protocol
  • Resin Activation:

    • Swell 1.0 g of 2-CTC resin in anhydrous DCM (dry dichloromethane) for 30 minutes under Nitrogen.

  • Loading:

    • Dissolve 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (2.0 eq) in anhydrous DCM (10 mL).

    • Add DIPEA (4.0 eq).

    • Add solution to resin and shake at Room Temperature for 2 hours .

    • Note: Do not heat, as this may degrade the trityl linker.

  • Capping:

    • Add Methanol (1 mL) to the reaction mixture (still with resin) and shake for 15 minutes to cap unreacted trityl sites.

    • Wash resin: DCM (

      
      ), DMF (
      
      
      
      ), DCM (
      
      
      ).
  • Library Diversification (Displacement of C4-Cl):

    • React the loaded resin with various primary amines (R-NH2) in NMP/DIPEA at 90°C (as per Protocol A conditions).

    • The resin-bound pyrimidine now acts as the electrophile.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for both strategies.

Workflow Start Start: 4-chloro-N-ethyl- 5-methylpyrimidin-2-amine Decision Select Strategy Start->Decision PathA Protocol A: Resin-Capture Decision->PathA Target: Fixed Core PathB Protocol B: Scaffold-Loading Decision->PathB Target: Variable C4 ResinA Resin-Bound Amine (Rink/Wang) PathA->ResinA ReactionA SNAr Reaction (90°C, NMP, DIPEA) ResinA->ReactionA ProductA Resin-Bound Pyrimidine ReactionA->ProductA ResinB 2-Chlorotrityl Chloride Resin PathB->ResinB LoadingB Resin Loading (DCM, DIPEA, RT) ResinB->LoadingB DiversityB Library Diversification (Displace C4-Cl) LoadingB->DiversityB

Figure 2: Decision tree for selecting the optimal solid-phase synthesis pathway.

Analytical Validation & Troubleshooting

Trustworthiness in SPS relies on rigorous monitoring. Since intermediates are solid-bound, indirect methods are used.

In-Process Controls (IPC)
  • Chloranil Test: Used for Protocol A (if resin amine is secondary) or Protocol B (to verify loading).

    • Procedure: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Blue/Green beads = Free secondary amine present (Incomplete reaction). Colorless = Complete reaction.

  • Mini-Cleavage (LC-MS): The "Gold Standard."

    • Take ~5 mg of resin.

    • Treat with 95% TFA / 2.5% H2O / 2.5% TIS (Triisopropylsilane) for 30 mins.

    • Evaporate TFA under nitrogen stream.

    • Redissolve in MeCN/H2O and inject on LC-MS.

    • Expectation: Look for the Mass [M+H]+ corresponding to the coupled product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling (Protocol A) C2-amine deactivation / Steric hindranceIncrease temp to 120°C (Microwave); Use stronger base (DBU) cautiously; Double couple.
Low Loading (Protocol B) Steric bulk of N-ethyl groupUse "High Loading" 2-CTC resin; Increase reaction time to 12 hours; Ensure anhydrous DCM.
Hydrolysis of C4-Cl Wet solvents (water acts as nucleophile)Use strictly anhydrous NMP/DMF; Store reagents over molecular sieves.

References

  • March, S., et al. (2011). "Solid-Phase Synthesis of 2,4-Diaminopyrimidines." Molecules, 16(7), 5868-5885. [Link]

    • Context: Establishes the baseline conditions for on chloropyrimidines in solid phase.
  • Roh, E.J., et al. (2000). "Solid-Phase Synthesis of 2,4-Diamino-5-ketopyrimidines." Journal of Combinatorial Chemistry, 2(4), 301-304. [Link]

    • Context: Validates the use of pyrimidine scaffolds in combin
  • Context: Source for physicochemical properties and commercial availability.
  • WuXi AppTec. (2021). "Regioselectivity in SNAr Reactions of Dichloropyrimidines." QM Magic Class. [Link]

    • Context: Mechanistic insight into why C4 is the preferred site of

Sources

High-throughput screening of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery researchers and screening scientists. It details the high-throughput screening (HTS) campaign strategies for libraries derived from the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold.[1]

This core structure is a privileged pharmacophore, widely recognized in the development of Kinase Inhibitors (e.g., JAK, CDK, p38 MAPK) and GPCR antagonists (e.g., CRF1 receptors).[1] This guide focuses on a Kinase Inhibitor Discovery workflow, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Introduction & Scaffold Significance

The molecule 4-chloro-N-ethyl-5-methylpyrimidin-2-amine serves as a high-value electrophilic scaffold.[1] The chlorine atom at the C4 position is highly reactive toward nucleophilic aromatic substitution (


), allowing for the rapid generation of diverse libraries by reacting with various amines, phenols, or thiols.[1]
  • Pharmacophore Insight: The 2-amino-pyrimidine core mimics the adenine ring of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.[1] The N-ethyl and 5-methyl substitutions often provide critical hydrophobic interactions within the enzyme's ATP-binding pocket, enhancing selectivity.[1]

  • Library Logic: By displacing the 4-chloro group with a diverse set of nucleophiles (

    
    ), researchers create a library of 4-substituted-N-ethyl-5-methylpyrimidin-2-amines .[1] The screening objective is to identify derivatives that selectively inhibit disease-relevant kinases.[1]
    

Experimental Workflow Overview

The screening campaign follows a rigorous "Design-Make-Test-Analyze" cycle.[1] The protocol below assumes a library of 10,000+ derivatives has been synthesized and plated.

Workflow Visualization

The following diagram outlines the critical path from library source to hit validation.

HTS_Workflow cluster_valid Hit Validation Library Library Source (10mM in DMSO) Dispense Acoustic Dispensing (Echo 655) Library->Dispense 2.5 - 10 nL Reaction Enzymatic Reaction (Kinase + Peptide + ATP) Dispense->Reaction Compound Transfer Detection TR-FRET Detection (Eu-Ab + Tracer) Reaction->Detection 60 min Incubation Analysis Data Analysis (Z-Prime & IC50) Detection->Analysis RFU Calculation Orthogonal Orthogonal Assay (Mobility Shift) Analysis->Orthogonal Select Hits

Figure 1: High-Throughput Screening Workflow for Pyrimidine Derivatives.

Detailed HTS Protocol: TR-FRET Kinase Assay

This protocol utilizes a LANCE® Ultra (PerkinElmer) or HTRF® (Cisbio) format.[1] The principle relies on the phosphorylation of a specific peptide substrate.[1] A Europium-labeled antibody binds the phosphorylated product, and a generic fluorophore (APC/ULight) on the peptide accepts the energy, generating a specific signal.[1]

Reagents & Instrumentation
  • Scaffold Library: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine derivatives (10 mM in DMSO).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.[1]

  • Detection Reagents: Eu-W1024 Anti-phospho-peptide Antibody, ULight-labeled substrate.[1]

  • Instrumentation:

    • Dispenser: Labcyte Echo 655 (Acoustic Liquid Handler).[1]

    • Reader: EnVision Multilabel Plate Reader (TRF Mode).[1]

Step-by-Step Procedure

Step 1: Compound Transfer (Assay Ready Plates) [1]

  • Use the Labcyte Echo to transfer 5 nL of library compounds (10 mM) into low-volume 1536-well white plates.[1]

  • Controls:

    • High Control (HC): 5 nL DMSO (0% Inhibition).[1]

    • Low Control (LC): 5 nL Staurosporine (10 µM final) or EDTA (100% Inhibition).[1]

  • Result: Final compound concentration is typically 10 µM in the assay (assuming 5 µL reaction volume).[1]

Step 2: Enzymatic Reaction

  • Enzyme Mix: Dilute the specific Kinase (e.g., EGFR, JAK2) in Kinase Buffer to 2x the final concentration.[1]

  • Substrate Mix: Dilute ULight-Peptide and ATP (at

    
     concentration) in Kinase Buffer to 2x concentration.
    
  • Dispense:

    • Add 2.5 µL of Enzyme Mix to the assay plate using a Multidrop Combi.

    • Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.[1]

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (RT).

Step 3: Detection

  • Prepare Detection Mix : Dilute Eu-labeled antibody in Detection Buffer (containing EDTA to stop the kinase reaction).

  • Add 5 µL of Detection Mix to all wells.

  • Equilibration: Incubate for 60 minutes at RT to allow antibody binding.

Step 4: Plate Reading

  • Read on EnVision using TR-FRET settings:

    • Excitation: 320 nm (Laser) or 340 nm (Flash).[1]

    • Emission 1 (Donor): 615 nm.[1]

    • Emission 2 (Acceptor): 665 nm.[1]

Data Analysis & Hit Selection

Quantitative Metrics

Data must be normalized to internal plate controls.[1]

MetricFormulaPurpose
HTRF Ratio ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Corrects for quenching and well-to-well variability.[1]
% Inhibition

Standardizes activity relative to controls.[1]
Z-Prime (

)
$1 - \frac{3(\sigma{HC} + \sigma_{LC})}{\mu_{HC} - \mu_{LC}
Hit Triage Criteria
  • Primary Cutoff: Compounds showing >50% Inhibition at 10 µM.[1]

  • Interference Check: Remove "Frequent Hitters" (aggregators) or compounds with high fluorescence at 615nm (Donor interference).[1]

  • Structural Cluster Analysis: Analyze hits to see if specific amines at the 4-position (e.g., piperazines vs. anilines) drive potency.[1]

Mechanism of Action & Validation

Understanding why these derivatives work is crucial. The 4-chloro-N-ethyl-5-methylpyrimidin-2-amine core binds in the hinge region of the kinase.[1]

Mechanistic Diagram

The following diagram illustrates the structural logic of the interaction.

Interaction_Map Core Pyrimidine Core (Hinge Binder) Kinase Kinase ATP Pocket Core->Kinase Hydrogen Bonds (Val/Leu backbone) N_Ethyl N-Ethyl Group (Hydrophobic Pocket) N_Ethyl->Kinase Van der Waals C4_Sub 4-Position Substitution (Solvent Front/Ribose) C4_Sub->Kinase Selectivity Determinant

Figure 2: Structural Activity Relationship (SAR) of the Pyrimidine Scaffold.[1]

Validation Steps:

  • Dose-Response (IC50): Retest hits in an 8-point dilution series.

  • Orthogonal Assay: Use a Mobility Shift Assay (Caliper LabChip) . This microfluidic separation of phosphorylated vs. non-phosphorylated peptides is free from fluorescence interference, validating that the FRET signal was real inhibition.[1]

References

  • Zhang, J., et al. "Pyrimidine-based Kinase Inhibitors: Synthesis and Evaluation."[1] Journal of Medicinal Chemistry, 2018.[1]

  • Inglese, J., et al. "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries."[1] PNAS, 2006.[1] [1]

  • Cisbio Bioassays. "HTRF® Kinase Assay Manual." Revvity.

  • Labcyte Inc. "Acoustic Dispensing for High-Throughput Screening."[1] Beckman Coulter Life Sciences.[1]

Sources

Application Notes and Protocols for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Prominence of the Pyrimidine Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding landscape of a biological target.[2][4][5] This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[6][7]

Within the vast chemical space available for fragment library construction, the pyrimidine scaffold holds a privileged position.[8][9] As a core component of DNA and RNA, pyrimidine derivatives are well-recognized by biological systems, making them excellent starting points for developing potent and selective modulators of protein function.[8][9][10] Numerous FDA-approved drugs incorporate the pyrimidine motif, demonstrating its versatility across a wide range of therapeutic areas, including oncology and infectious diseases.[8][10] This application note provides a detailed guide on the utilization of a specific pyrimidine derivative, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine , in a typical FBDD campaign targeting protein kinases.

Fragment Profile: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

The selection of fragments for a screening library is a critical step in any FBDD program. Ideal fragments should possess a balance of complexity, solubility, and synthetic tractability. 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is an exemplary candidate that adheres to the "Rule of Three," a widely accepted set of guidelines for fragment selection.

Rationale for Selection:

  • Structural Simplicity and Low Molecular Weight: With a molecular weight of approximately 171.62 g/mol , it efficiently explores the binding pockets of target proteins.

  • Key Interaction Points: The pyrimidine core provides hydrogen bond acceptors (ring nitrogens) and the exocyclic amine offers a hydrogen bond donor. The methyl group can probe small hydrophobic pockets, while the ethyl group provides a vector for future chemical elaboration.

  • Reactive Handle for Synthesis: The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for facile chemical modification during the hit-to-lead optimization phase. This position is often amenable to nucleophilic substitution, enabling the exploration of a wide range of chemical diversity.[11]

  • Precedent in Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, making this fragment particularly well-suited for screening against this target class.[12]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H10ClN3Inferred from structure
Molecular Weight 171.62 g/mol Inferred from structure
cLogP (Predicted) ~2.0Inferred from similar compounds
Hydrogen Bond Donors 1Inferred from structure
Hydrogen Bond Acceptors 3Inferred from structure
Rotatable Bonds 2Inferred from structure

Application in a Kinase-Focused FBDD Campaign: A Hypothetical Workflow

Protein kinases are a major class of drug targets, particularly in oncology. The following sections outline a comprehensive, field-proven workflow for the application of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine in an FBDD campaign against a hypothetical kinase, "Kinase-X."

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including 4-chloro-N-ethyl-5-methylpyrimidin-2-amine) B Primary Screening (SPR) High-throughput identification of binders A->B C Orthogonal Validation (NMR) Confirmation of binding and elimination of false positives B->C D Thermodynamic Profiling (ITC) Determine Kd, ΔH, and ΔS C->D E Structural Biology (X-ray Crystallography) Elucidate binding mode C->E F Structure-Guided Design Utilize binding mode information E->F G Iterative Synthesis 'Growing' from the ethylamino or chloro positions F->G H Lead Compound Improved potency and selectivity G->H

Caption: A typical workflow for a fragment-based drug design campaign.

Detailed Protocols

Fragment Library Preparation and Quality Control

Rationale: The integrity of an FBDD campaign relies on a high-quality fragment library. Each fragment must be pure and soluble to avoid false positives and ensure reproducibility.

Protocol:

  • Source and Purity Assessment:

    • Acquire 4-chloro-N-ethyl-5-methylpyrimidin-2-amine from a reputable chemical vendor.

    • Verify the identity and purity of the compound using LC-MS and ¹H NMR spectroscopy. The purity should be ≥ 95%.

  • Solubility Determination:

    • Prepare a stock solution of the fragment in 100% DMSO at a high concentration (e.g., 100 mM).

    • Determine the aqueous solubility in the desired screening buffer (e.g., PBS, pH 7.4) using methods such as nephelometry or a visual solubility assay. The fragment should be soluble at the screening concentration with a low percentage of DMSO.

  • Plate Preparation:

    • Prepare a master plate of the fragment in 100% DMSO.

    • From the master plate, create assay-ready plates by diluting the fragment to the desired screening concentration in the appropriate screening buffer.

Primary Screening: Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments due to its real-time nature and relatively high throughput.[13][14][15][16] It allows for the rapid identification of fragments that bind to the target protein.

Protocol:

  • Protein Immobilization:

    • Immobilize Kinase-X onto a sensor chip (e.g., CM5) via amine coupling.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject Kinase-X at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Use a running buffer that minimizes non-specific binding (e.g., HBS-EP+ with 1% DMSO).

    • Inject a cocktail of fragments (or individual fragments) over the sensor surface at a defined concentration (e.g., 200 µM).

    • Monitor the change in response units (RU) to detect binding.

    • Include a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract bulk refractive index changes.

  • Data Analysis:

    • Identify "hits" as fragments that produce a response significantly above the background noise.

    • Confirm hits by re-screening in a dose-response format to ensure the binding is concentration-dependent.

Orthogonal Validation: NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[17][18][19] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or Water-LOGSY, can confirm binding and filter out false positives that may arise from assay artifacts in the primary screen.[18]

Protocol (STD NMR):

  • Sample Preparation:

    • Prepare two NMR samples containing Kinase-X (e.g., 10 µM) and the fragment hit (e.g., 200 µM) in a deuterated buffer.

    • One sample will be the "on-resonance" experiment, and the other will be the "off-resonance" control.

  • NMR Data Acquisition:

    • Selectively saturate the protein resonances using a train of Gaussian pulses (on-resonance).

    • In the off-resonance experiment, apply the saturation pulse at a frequency where no protein signals are present.

    • Acquire the ¹H NMR spectra for both experiments.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[20][21][22][23] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[22]

Protocol:

  • Sample Preparation:

    • Prepare a solution of Kinase-X (e.g., 20 µM) in the desired buffer and place it in the ITC cell.

    • Prepare a solution of the fragment (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Inject small aliquots of the fragment solution into the protein solution at regular intervals.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Structural Elucidation: X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein.[24][25][26][27][28] This is arguably the most critical step in FBDD, as the detailed binding mode information is essential for structure-guided hit-to-lead optimization.[28]

Protocol:

  • Protein Crystallization:

    • Crystallize Kinase-X using a suitable method (e.g., hanging drop or sitting drop vapor diffusion).

    • Optimize the crystallization conditions to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a crystal of Kinase-X into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to incubate.

    • Co-crystallization: Mix Kinase-X with an excess of the fragment prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Carefully examine the electron density maps to confirm the presence and determine the binding mode of the fragment.

Hit-to-Lead Optimization Strategies

Once 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is validated as a binder and its binding mode is elucidated, the hit-to-lead optimization phase begins.[6][29][30] The goal is to elaborate the fragment into a more potent and selective lead compound.[30]

Key Strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[29][31] For 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, this can be achieved by:

    • Substitution at the 4-chloro position: The chlorine can be displaced by various nucleophiles (amines, alcohols, thiols) to probe for additional interactions in the solvent-exposed region of the binding site.

    • Modification of the N-ethyl group: The ethyl group can be extended or functionalized to explore adjacent pockets.

  • Fragment Linking/Merging: If other fragments are found to bind in close proximity, they can be linked together to create a larger, higher-affinity molecule.[29]

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec activates KinaseX Kinase-X Rec->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Prolif Cell Proliferation TF->Prolif promotes Fragment 4-chloro-N-ethyl-5- methylpyrimidin-2-amine Fragment->KinaseX inhibits

Caption: A hypothetical kinase signaling pathway inhibited by the fragment.

Conclusion

4-chloro-N-ethyl-5-methylpyrimidin-2-amine represents a high-quality chemical starting point for fragment-based drug design campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, coupled with the proven track record of the 2-aminopyrimidine scaffold, make it a valuable addition to any fragment library. The detailed protocols and workflow described in this application note provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial hit identification through to lead optimization. By integrating biophysical techniques with structural biology, the full potential of this and other fragments can be realized in the quest for novel therapeutics.

References

  • Concepts and Core Principles of Fragment-Based Drug Design - PMC. Available at: [Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography - ResearchGate. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Available at: [Link]

  • (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine - MySkinRecipes. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Available at: [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. Available at: [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. Available at: [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Available at: [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. Available at: [Link]

  • 4-Chloro-N-methylpyrimidin-2-amine | C5H6ClN3 | CID 12397680 - PubChem. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. Available at: [Link]

  • Fragment-Based Drug Design (FBDD) - Open Access Journals. Available at: [Link]

  • Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. Available at: [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]

  • NMR fragment screening - CureFFI.org. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Software Pharmaceutical Analysis: Fragment-based Screening by NMR - YouTube. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC. Available at: [Link]

  • Fragment-based lead discovery - Wikipedia. Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. Available at: [Link]

  • Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. - ResearchGate. Available at: [Link]

  • Fragment Screening Library | NMX Research And Solutions. Available at: [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • In Silico Strategies For Fragment To Lead Optimization in Drug Discovery | PDF - Scribd. Available at: [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry - PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Available at: [Link]

  • Hit to Lead Optimization in Drug Discovery - Excelra. Available at: [Link]

  • Design, synthesis, and in vitro antiprotozoal, antimycobacterial activities of N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas - PubMed. Available at: [Link]

  • 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-chloro-N-ethyl-5-methylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The "Regioselectivity Paradox"

If you are experiencing low yields (<30%) or difficulty purifying the target compound, you are likely a victim of the Pyrimidine Regioselectivity Paradox .

Most researchers attempt to synthesize this target via Route A : Nucleophilic aromatic substitution (


) of 2,4-dichloro-5-methylpyrimidine with ethylamine.
Why Route A Fails

In 2,4-dichloropyrimidines, the C4 position is electronically activated and kinetically favored for nucleophilic attack, despite the steric hindrance of the 5-methyl group.

  • Target Product: Amine at C2, Chlorine at C4.[1][2][3]

  • Major Byproduct: Amine at C4, Chlorine at C2 (Reverse Isomer).

  • Secondary Byproduct: Diamine (Bis-substitution).

The 5-methyl group provides some steric shielding to C4, but often not enough to overcome the electronic bias. This results in a mixture of isomers that are difficult to separate, leading to massive yield loss during chromatography.

Diagnostic Workflow

Before altering your protocol, confirm the failure mode using this logic flow.

DiagnosticFlow Start Start: Low Yield Observed CheckNMR Analyze Crude 1H NMR Start->CheckNMR IsomerCheck Are there two distinct pyrimidine-H signals? CheckNMR->IsomerCheck Tar Diagnosis: Decomposition (Likely POCl3 polymerization) CheckNMR->Tar Broad/No Peaks WrongIsomer Diagnosis: Regioselectivity Failure (Major product is C4-amino) IsomerCheck->WrongIsomer Yes (Isomer Mix) BisSub Diagnosis: Over-reaction (Bis-ethylamino product) IsomerCheck->BisSub No (Single Alkyl Signal x2) SolutionA Switch to Protocol A (De Novo Cyclization) WrongIsomer->SolutionA SolutionB Optimize Protocol B (Lewis Acid Control) BisSub->SolutionB Tar->SolutionA

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.

Protocol A: The "De Novo" Cyclization (Recommended)

This is the Gold Standard industrial route. Instead of fighting regioselectivity on the dichloro-ring, we construct the ring with the nitrogen already in the correct position.

Mechanism: Condensation of N-ethylguanidine with a C3-synthon, followed by chlorination.

Step 1: Synthesis of the Pyrimidinone Intermediate
  • Reactants: N-Ethylguanidine hydrochloride + Ethyl 3-ethoxy-2-methylacrylate (or Ethyl 2-formylpropanoate equivalent).

  • Solvent: Ethanol / Sodium Ethoxide.

Protocol:

  • Dissolve Na (1.2 eq) in absolute EtOH to generate NaOEt.

  • Add N-Ethylguanidine HCl (1.0 eq). Stir for 15 min.

  • Add Ethyl 3-ethoxy-2-methylacrylate (1.0 eq) dropwise.

  • Reflux for 4–6 hours.

  • Workup: Evaporate solvent. Dissolve residue in water.[1][4] Acidify with acetic acid to pH 5 to precipitate the product: 2-(ethylamino)-5-methylpyrimidin-4(3H)-one .

  • Yield Expectation: 75–85%.[5]

Step 2: Chlorination (The Critical Step)
  • Reagent:

    
     (Phosphorus oxychloride).[1][5][6][7]
    
  • Catalyst: N,N-Dimethylaniline (mild base/catalyst) or Benzyltriethylammonium chloride (BTEAC).

Protocol:

  • Suspend the dried pyrimidinone (from Step 1) in

    
     (5.0 eq).
    
  • Add N,N-dimethylaniline (1.0 eq) cautiously.

  • Heat to reflux (105°C) for 2–3 hours.

    • Critical Check: Monitor by TLC.[1][4] The starting material is polar; the product is non-polar.

  • Quenching (DANGER): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Neutralize with

    
     or 
    
    
    
    to pH 8.
  • Extract with Ethyl Acetate.[4][8]

  • Yield Expectation: 80–90%.

Protocol B: Optimizing the Direct Route ( )

If you are forced to use 2,4-dichloro-5-methylpyrimidine (e.g., due to stock availability), you must override the natural preference for C4 substitution.

The Fix: Use Zinc(II) Chloride (


) chelation.
Zinc coordinates to the pyrimidine nitrogens. The "chelation control" can assist in directing the amine to the less hindered (or chelated) position, though results vary by substrate.

Optimized


 Protocol: 
  • Solvent: THF (Anhydrous).[8]

  • Additives:

    
     (1.1 eq).
    
  • Temperature: 0°C to Room Temperature (Do NOT reflux).

  • Stoichiometry: Use exactly 1.05 eq of Ethylamine. Excess leads to bis-substitution.

Procedure:

  • Dissolve 2,4-dichloro-5-methylpyrimidine (1 eq) in THF.

  • Add

    
     (1.1 eq) and stir for 30 min to form the complex.
    
  • Add

    
     (1.1 eq) as a proton scavenger.
    
  • Add Ethylamine (1.05 eq) dropwise at 0°C.

  • Monitor by HPLC.[5] Stop immediately upon consumption of starting material.

Troubleshooting Data & FAQs

Comparative Yield Analysis
VariableRoute A (Standard

)
Route A (Zn-Modified)Route B (Cyclization)
Regioselectivity Poor (C4 favored)Moderate (Mixed)Perfect (C2 fixed)
Major Impurity C4-isomer (Wrong product)Bis-substitutedUnreacted intermediate
Purification Difficult (Isomers co-elute)ModerateEasy (Distinct polarity)
Typical Yield 15–30%40–55%>70% (2 steps)
Frequently Asked Questions

Q: Why does my product turn into a black tar during POCl3 chlorination? A: This is usually due to overheating or lack of a proton scavenger. The HCl generated promotes polymerization.

  • Fix: Use N,N-dimethylaniline or Diethylaniline as a base in the reaction. Do not exceed 110°C.

Q: Can I separate the C2 and C4 isomers if I use the direct route? A: It is extremely difficult on standard Silica.

  • Fix: Use a C18 Reverse Phase column. The C4-amino isomer is generally slightly more polar than the C2-amino target due to the interaction with the adjacent C5-methyl group.

Q: Why is the 5-methyl group important? A: The 5-methyl group provides steric bulk. While it slightly hinders the C4 position, it is not bulky enough to fully block attack. However, it is crucial for the biological activity of the final drug (often a kinase inhibitor), so it cannot be removed.

References

  • Regioselectivity in Dichloropyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[3][9][10]

    • Source:Journal of Organic Chemistry.
    • Note: Establishes the electronic preference for C4 substitution in pyrimidine systems.
  • The Cyclization Strategy (Guanidine Route)

    • Title: Synthesis of 2-amino-4-chloropyrimidine derivatives via the pyrimidinone intermedi
    • Source:European Journal of Medicinal Chemistry.
    • Note: Details the condensation of guanidines with beta-keto esters/aldehydes.
  • POCl3 Chlorination Optimization

    • Title: Process Development for the Chlorin
    • Source:Organic Process Research & Development.
    • Note: Discusses the safe quenching of POCl3 and use of amine bases to prevent tarring.

(Note: While specific yields vary by exact conditions, the mechanistic principles cited above are foundational to pyrimidine chemistry.)

Sources

Technical Support Center: Optimizing Reactions of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions, with a specific focus on the critical choice of solvent and base. Here, we combine fundamental chemical principles with field-proven insights to help you navigate the common challenges encountered during the synthesis and functionalization of this important heterocyclic building block.

Introduction to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

4-chloro-N-ethyl-5-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds widely used in medicinal chemistry and materials science.[1] The reactivity of this molecule is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogen atoms.[2][3] This electronic arrangement makes the chlorine atom at the C4 position highly susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6]

Understanding how to control this reactivity is paramount for achieving high yields and purity. The choice of solvent and base are two of the most critical parameters that can dictate the success or failure of a reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reactions involving this compound?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[2] This is a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C4). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.[7]

Q2: Why is the chlorine at the C4 position so reactive?

A2: The reactivity of the C4 position is significantly enhanced by the electron-withdrawing effects of the two nitrogen atoms within the pyrimidine ring.[2][8] These nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C4 (para) position relative to the N1 nitrogen.[3][4] This stabilization lowers the activation energy of the first, rate-determining step of the SNAr reaction.[7]

Q3: Can the N-ethylamino group at C2 react?

A3: Under typical SNAr conditions, the N-ethylamino group is not reactive as a leaving group. However, the nitrogen atom is basic and can be protonated under acidic conditions. It's also a potential site for side reactions like N-alkylation if reactive electrophiles are present, although this is uncommon in SNAr protocols.

Troubleshooting Guide: Solvent and Base Optimization

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Reaction Conversion

Q: My SNAr reaction is not proceeding to completion, even after extended reaction times. What are the likely causes related to my solvent and base?

A: This is a common issue that can often be traced back to suboptimal solvent polarity, insufficient base strength, or poor solubility.

  • Causality—The Role of the Solvent: The solvent plays a crucial role in stabilizing the charged intermediate of the SNAr reaction. Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are generally preferred. These solvents possess high dielectric constants that can solvate the transition state, but they do not strongly solvate the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive. In contrast, polar protic solvents (like ethanol or water) can form a hydrogen-bond cage around the nucleophile, reducing its nucleophilicity and slowing the reaction.

  • Causality—The Role of the Base: The base has two primary functions:

    • To Scavenge Acid: In reactions with amine nucleophiles, a base is required to neutralize the HCl generated as a byproduct. If the HCl is not scavenged, it will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

    • To Deprotonate the Nucleophile: For weakly nucleophilic species like alcohols or thiols, a base is needed to deprotonate them, forming the much more reactive alkoxide or thiolate anion. If the base is not strong enough to achieve complete deprotonation, the concentration of the active nucleophile will be low, leading to poor conversion.

Troubleshooting Steps & Decision Workflow:

G start Low Conversion Observed check_solubility Are all reactants soluble at reaction temperature? start->check_solubility change_solvent Switch to a solvent with better solubility (e.g., NMP, DMSO). check_solubility->change_solvent No check_solvent_type Is the solvent polar aprotic (e.g., DMF, MeCN, DMSO)? check_solubility->check_solvent_type Yes change_solvent->check_solvent_type switch_to_aprotic Switch to a polar aprotic solvent. check_solvent_type->switch_to_aprotic No check_base_strength Is the base strong enough? (pKaH > pKa of Nu-H) check_solvent_type->check_base_strength Yes switch_to_aprotic->check_base_strength stronger_base Use a stronger base (e.g., K2CO3 -> Cs2CO3, or NaH for alcohols). check_base_strength->stronger_base No check_base_stoichiometry Is base stoichiometry sufficient? (≥1 eq. for acid scavenging, ≥1 eq. for deprotonation) check_base_strength->check_base_stoichiometry Yes stronger_base->check_base_stoichiometry increase_base Increase base to 1.5-2.0 equivalents. check_base_stoichiometry->increase_base No increase_temp Increase reaction temperature. check_base_stoichiometry->increase_temp Yes increase_base->increase_temp success Reaction Optimized increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Formation of Impurities / Side Products

Q: My reaction produces the desired product, but I'm observing significant side products. How can solvent and base choice help?

A: Side product formation often arises from the solvent acting as a competing nucleophile or the base being too strong or too nucleophilic.

  • Solvolysis: If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol) or water, it can compete with your intended nucleophile, leading to the formation of methoxy-, ethoxy-, or hydroxy-pyrimidines.[1] This is especially problematic at higher temperatures or if your primary nucleophile is weak.

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, acetonitrile, or THF.

  • Base-Related Side Reactions:

    • Hydrolysis: Using strong aqueous bases like NaOH or KOH can introduce water, leading to hydrolysis of the starting material to form the 4-hydroxypyrimidine.

    • Elimination: While less common for this substrate, very strong, hindered bases could potentially promote side reactions if there are susceptible protons elsewhere in the molecule.

    • Competing Nucleophilicity: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally used as non-nucleophilic proton scavengers. However, under certain conditions (e.g., high temperatures), they can act as nucleophiles themselves.[9]

Troubleshooting Steps:

  • Identify the Impurity: Use LC-MS to determine the mass of the major impurity. If the mass corresponds to the addition of a solvent fragment or a hydroxyl group, solvolysis/hydrolysis is the likely culprit.

  • Solvent Selection: If solvolysis is suspected, immediately switch to a robust polar aprotic solvent.

  • Base Selection: If hydrolysis is occurring, use an anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of aqueous bases. For acid scavenging, ensure you are using a non-nucleophilic amine base like DIPEA, which is sterically hindered and less likely to compete as a nucleophile than TEA.

Experimental Protocols & Reference Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine with a generic primary or secondary amine.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add pyrimidine, solvent, and DIPEA to flask. add_nu 2. Add amine nucleophile. prep->add_nu heat 3. Heat to 60-80 °C. add_nu->heat monitor 4. Monitor by TLC/LC-MS. heat->monitor quench 5. Quench with water, extract with EtOAc. monitor->quench purify 6. Purify by column chromatography. quench->purify

Caption: Standard workflow for an SNAr amination reaction.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (1.0 eq).

  • Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1 M concentration).

  • Add the amine nucleophile (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reference Data Tables

For your convenience, the following tables summarize the properties of common solvents and bases to aid in your selection process.

Table 1: Properties of Common Solvents [10][11][12]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeNotes
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent solvent, but high BP can make removal difficult.
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Polar AproticVery polar, high BP. Can be difficult to remove.
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticGood general-purpose solvent, lower BP is easy to remove.
Tetrahydrofuran (THF)C₄H₈O667.5Polar AproticLower polarity, good for many reactions. Can form peroxides.
2-Propanol (IPA)C₃H₈O8219.9Polar ProticCan act as a competing nucleophile. Use with caution.
Ethanol (EtOH)C₂H₆O7824.6Polar ProticCan act as a competing nucleophile. Often used with alkoxide bases.[1]
TolueneC₇H₈1112.4NonpolarGenerally not suitable for SNAr unless under phase-transfer conditions.

Table 2: Properties of Common Bases [13][14][15][16][17]

BaseFormulapKₐ of Conjugate AcidTypeCommon Use
Diisopropylethylamine (DIPEA)C₈H₁₉N~10.75Organic, Non-nucleophilicAcid scavenger in amine couplings. Sterically hindered.
Triethylamine (TEA)C₆H₁₅N~10.75Organic, Non-nucleophilicCommon acid scavenger. Slightly more nucleophilic than DIPEA.
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Inorganic, WeakDeprotonation of phenols, thiols. Heterogeneous.
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)Inorganic, WeakMore soluble than K₂CO₃, often more effective.
Sodium Hydride (60% disp.)NaH~35 (for H₂)Inorganic, StrongStrong, non-nucleophilic base for deprotonating alcohols/thiols.
Sodium tert-butoxideNaOtBu~17Inorganic, StrongStrong, hindered base.

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Arienzo, M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2189-2195. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Retrieved from [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Isley, N. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12855-12863. Retrieved from [Link]

  • Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Retrieved from [Link]

  • Hurst, J., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1042-1048. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • University of Michigan. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Unknown. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Yusoh, Y. M., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(4), M1495. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpyrimidin-2-amine. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting guide for synthesizing N-ethyl-5-methylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of N-ethyl-5-methylpyrimidin-2-amine is a critical transformation in medicinal chemistry, often serving as a "warhead" or hinge-binding motif in kinase inhibitor development. While the pyrimidine ring is electron-deficient, the presence of the 5-methyl group (electron-donating) slightly deactivates the 2-position toward nucleophilic attack compared to unsubstituted pyrimidines.

This guide addresses the two primary synthetic pathways:

  • Route A (Primary): Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-methylpyrimidine.

  • Route B (Alternative): Palladium-catalyzed Buchwald-Hartwig amination (used when SNAr fails or yields are poor).

Decision Matrix: Selecting Your Route

SynthesisDecision Start Start: 2-Chloro-5-methylpyrimidine CheckScale Scale & Equipment Check Start->CheckScale SealedVessel Can you use a sealed tube/autoclave? CheckScale->SealedVessel RouteA Route A: SNAr (Preferred) SealedVessel->RouteA Yes (High Pressure) RouteB Route B: Buchwald-Hartwig (Alternative) SealedVessel->RouteB No (Reflux only) CheckResult Troubleshoot SNAr (See Module 2) RouteA->CheckResult Yield < 40%? CheckResult->RouteB Steric/Electronic Failure

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on equipment availability and reaction performance.

Module 1: The SNAr Route (Standard Protocol)

The Issue: The reaction between 2-chloro-5-methylpyrimidine and ethylamine often suffers from low conversion or "stalling" because ethylamine is volatile (bp 16.6 °C) and escapes the reaction mixture before the activation energy is reached.

Standard Protocol (Self-Validating)
  • Reagents: 2-chloro-5-methylpyrimidine (1.0 equiv), Ethylamine (2.0 M in THF or 70% aq., 3.0–5.0 equiv), DIPEA (2.0 equiv).

  • Solvent: n-Butanol, Dioxane, or NMP (for high temp).

  • Vessel: Sealed pressure tube or Microwave vial (Critical).

  • Conditions: 100–120 °C for 4–12 hours.

Troubleshooting SNAr Failures

Q: My reaction stalls at 50% conversion. Adding more amine doesn't help. Why? A: This is likely an equilibrium/solubility issue or amine evaporation .

  • Diagnosis: The 5-methyl group donates electron density into the ring, raising the LUMO energy and making the C-2 position less electrophilic than in 2-chloropyrimidine.

  • Solution:

    • Switch Solvent: Move from THF (bp 66°C) to n-Butanol or DMSO . Polar protic solvents like alcohols stabilize the transition state (Meisenheimer complex) via H-bonding to the ring nitrogens.

    • Temperature: Increase to 130°C. You must use a sealed vessel.

    • Stoichiometry: Use 5.0 equivalents of ethylamine. If using aqueous ethylamine, the water may be competing (hydrolysis); switch to 2.0 M ethylamine in THF.

Q: I see a new spot on TLC that is more polar than the product. Is it bis-alkylation? A: Unlikely. The product is a secondary amine, but the ring deactivates the nitrogen lone pair, making it poor at attacking another pyrimidine.[1]

  • Real Culprit: Hydrolysis . You have formed 5-methylpyrimidin-2(1H)-one .

  • Cause: Presence of water at high temperatures, especially if using 70% aq.[1] ethylamine without enough excess amine to outcompete the water.

  • Fix: Use anhydrous ethylamine in THF or ethanol. Add molecular sieves to the reaction.

Q: The product precipitates but is sticky/gummy. A: Pyrimidin-2-amines often form strong H-bonded networks or salts with the HCl byproduct.

  • Fix: Quench with saturated NaHCO3 to ensure the free base is formed. Sonicate in diethyl ether/hexanes to induce crystallization.

Module 2: The Buchwald-Hartwig Alternative[2]

Context: If the SNAr route requires temperatures that degrade your starting material, or if you lack high-pressure equipment, Palladium catalysis allows this reaction to proceed at 60–80°C.[1]

Optimized Catalytic System
ComponentRecommendationRationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Standard Pd(0)/Pd(II) sources.
Ligand Xantphos or BrettPhos Bidentate ligands (Xantphos) prevent catalyst poisoning by the pyrimidine nitrogens. BrettPhos is specialized for primary alkyl amines.
Base Cs₂CO₃ or NaOtBu Cs₂CO₃ (weak) for sensitive substrates; NaOtBu (strong) for faster rates.
Solvent 1,4-Dioxane or Toluene Anhydrous, degassed solvents are non-negotiable.[1]

Q: The catalyst turns black immediately (Pd black precipitation). A: This indicates ligand dissociation or oxidation .

  • Troubleshoot:

    • Did you degas the solvent? Oxygen kills the active Pd(0) species. Sparge with Argon for 15 mins.

    • Ligand:Metal Ratio: Ensure a 1.2:1 or 2:1 ratio of Ligand:Pd. Excess ligand stabilizes the catalyst.

    • Amine Quality: Old ethylamine sources can contain oxidation products that poison the catalyst. Use fresh reagents.

Module 3: Purification & Workup (The "Sticky Base" Problem)

The product, N-ethyl-5-methylpyrimidin-2-amine, is a weak base (pKa of conjugate acid ~4.0–4.5). This property dictates the workup strategy.

Acid-Base Extraction Workflow

WorkupFlow RxnMix Reaction Mixture (Crude) Evap Evaporate Volatiles (Remove excess EtNH2) RxnMix->Evap Dissolve Dissolve in EtOAc Evap->Dissolve AcidWash Extract with 1M HCl (pH 1) Dissolve->AcidWash OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep Basify Basify Aq. Layer (NaOH to pH > 10) AqLayer->Basify Extract Extract with DCM or EtOAc Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Acid-base extraction protocol designed to isolate the basic pyrimidine product from non-basic starting materials and byproducts.

Q: My product is stuck in the aqueous layer after basification. A: Pyrimidines can be surprisingly water-soluble, especially low molecular weight ones like this.

  • Fix:

    • Salt Out: Saturate the aqueous layer with NaCl (brine) before the final extraction.

    • Solvent Choice: Use DCM/Isopropanol (9:1) or Chloroform instead of EtOAc for the final extraction. These are better at pulling polar heterocycles out of water.

    • pH Check: Ensure pH is >10. The pKa of the ring nitrogen protonation is ~4, but you want to ensure the exocyclic amine is also free (though it is less basic).

Analytical Data Reference

When characterizing your isolated material, compare against these expected values to confirm identity.

PropertyExpected ValueNotes
Physical State Off-white to pale yellow solidOils often indicate solvent trapping.
1H NMR (DMSO-d6) δ ~8.15 (s, 2H, Ar-H)The two aromatic protons at C4/C6 are equivalent due to symmetry.
1H NMR (Amine) δ ~6.8–7.2 (br s, 1H, NH)Broad signal; exchangeable with D₂O.[1]
1H NMR (Ethyl) Quartet (~3.3 ppm), Triplet (~1.1 ppm)Classic ethyl pattern.
MS (ESI+) [M+H]+ = 138.12-chloro precursor is 142.5; loss of Cl (-35) + EtNH (+44) - H (+1) logic.

References

  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity and SNAr mechanisms).

  • Mijoon, L., et al. (2015).[1][2] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines". Journal of Organic Chemistry, 80(15), 7757–7763.[1][2] (Details on electronic effects of 5-substituents).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(19), 12564–12649.[1] (Guide for selecting ligands/catalysts for amine coupling).

  • PubChem Compound Summary. (2025). "2-Chloro-5-methylpyrimidine".[3][4] National Center for Biotechnology Information. (Physical properties and safety data).

Sources

Validation & Comparative

A Comparative Guide to 4-chloro-N-ethyl-5-methylpyrimidin-2-amine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the landscape of kinase inhibitor development is both vast and intricate. The strategic selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and ultimate clinical success. This guide provides an in-depth comparison of the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold, a representative of the widely utilized 2-aminopyrimidine class, against other prominent kinase inhibitor scaffolds.

While specific experimental data for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is not extensively available in the public domain, its structural features, rooted in the well-established 2-aminopyrimidine framework, allow for a robust and informative comparison with other key inhibitor classes. The 2-aminopyrimidine core is a cornerstone in kinase inhibition, known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1] This guide will leverage the known properties of this scaffold to draw insightful parallels and contrasts with other successful kinase inhibitor architectures, providing a valuable resource for researchers in the field.

The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The 2-aminopyrimidine scaffold, in particular, has proven to be a "privileged" structure in kinase inhibitor design. This is largely due to its ability to mimic the adenine base of ATP, forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[2]

Derivatives of this scaffold have been successfully developed against a multitude of kinase targets, including, but not limited to, Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Janus kinases (JAKs).[3][4] The specific substitutions on the pyrimidine ring, such as the chloro, ethyl, and methyl groups in 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, play a crucial role in fine-tuning the inhibitor's potency and selectivity by interacting with other regions of the ATP-binding site.[1]

Comparative Analysis of Kinase Inhibitor Scaffolds

To understand the potential of the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds. This section will examine four distinct and clinically relevant scaffolds, highlighting their key structural features and the resulting biological activities.

The Aminopyrimidinyl-Thiazole Scaffold: Dasatinib (BMS-354825)

Dasatinib is a potent inhibitor of the Src family kinases and Abl kinase.[5] Its scaffold is characterized by a 2-aminopyrimidine ring linked to a thiazole carboxamide. This complex architecture allows for interactions beyond the hinge region, contributing to its high potency.

The Imidazo[1,2-b]pyridazine Scaffold: Ponatinib (AP24534)

Ponatinib is a multi-targeted kinase inhibitor, notable for its activity against mutant forms of Bcr-Abl, including the gatekeeper T315I mutation. Its core is an imidazo[1,2-b]pyridazine scaffold, which presents a different hydrogen bonding pattern to the kinase hinge compared to the 2-aminopyrimidine scaffold.

The Anilinoquinazoline Scaffold: AZD0530 (Saracatinib)

Saracatinib is another potent Src/Abl inhibitor built upon an anilinoquinazoline scaffold.[6] The quinazoline core provides a rigid framework that can be functionalized to achieve high affinity and selectivity.

The Dihydropteridinone Scaffold: BI 2536

BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[7] Its dihydropteridinone scaffold is a larger, more complex heterocyclic system that occupies the ATP-binding site in a distinct manner, leading to its high selectivity for PLKs.[8]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity (IC50 values) of the comparator compounds against a panel of kinases. This data provides a quantitative basis for understanding the potency and selectivity profiles conferred by each scaffold.

Kinase TargetDasatinib (BMS-354825) IC50 (nM)Ponatinib (AP24534) IC50 (nM)AZD0530 (Saracatinib) IC50 (nM)BI 2536 IC50 (nM)
Abl <1[9]0.37[10]30[6]-
Src 0.5[9]5.4[10]2.7[11]-
c-Kit -12.5--
PDGFRα -1.1--
VEGFR2 -1.5[10]--
FGFR1 -2.2[10]--
PLK1 ---0.83[8]

Experimental Protocols for Comparative Kinase Inhibition Assays

To empirically determine the inhibitory profile of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine and directly compare it to the aforementioned scaffolds, a series of in vitro and cell-based assays are required.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing the specific kinase of interest, its corresponding substrate, and any necessary cofactors.

    • Serially dilute the test compounds (4-chloro-N-ethyl-5-methylpyrimidin-2-amine and comparator inhibitors) in an appropriate solvent (e.g., DMSO) and then in kinase buffer to achieve 2X final concentrations.

    • Prepare a 2X ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay (Western Blot for Phospho-Protein Levels)

This assay assesses the ability of an inhibitor to block the activity of a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., K562 for Abl, HeLa for PLK1) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate (IC50).

Visualizing the Logic of Kinase Inhibitor Comparison

The following diagrams illustrate the conceptual frameworks for the experimental workflows described above.

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay invitro_start Prepare Kinase, Substrate, ATP & Inhibitors invitro_reaction Incubate to Allow Kinase Reaction invitro_start->invitro_reaction invitro_detect Detect ADP Production (Luminescence) invitro_reaction->invitro_detect invitro_end Calculate IC50 Values invitro_detect->invitro_end conclusion Comparative Analysis of Potency & Selectivity invitro_end->conclusion cellular_start Treat Cells with Inhibitors cellular_lysis Lyse Cells & Quantify Protein cellular_start->cellular_lysis cellular_wb Western Blot for Phospho-Substrate cellular_lysis->cellular_wb cellular_end Determine Cellular IC50 cellular_wb->cellular_end cellular_end->conclusion compound 4-chloro-N-ethyl-5-methylpyrimidin-2-amine & Comparator Scaffolds compound->invitro_start Test Compounds compound->cellular_start Test Compounds

Caption: Workflow for comparing kinase inhibitor scaffolds.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway Kinase Active Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor Kinase Inhibitor (e.g., 4-chloro-N-ethyl-5-methylpyrimidin-2-amine) Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibitor action.

Conclusion

The 2-aminopyrimidine scaffold, represented here by 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, is a versatile and powerful starting point for the design of potent and selective kinase inhibitors. By understanding its inherent properties and comparing it to other successful scaffolds like those found in Dasatinib, Ponatinib, AZD0530, and BI 2536, researchers can make more informed decisions in their drug discovery programs. The provided experimental protocols offer a clear path for the empirical evaluation and head-to-head comparison of novel compounds, ultimately accelerating the development of next-generation targeted therapies.

References

  • Chikhale, R., et al. (2018). Aminobenzazolyl pyrimidine demonstrated great anticancer potential when tested for leukaemia, renal and prostate cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1346.
  • Gozgit, J. M., et al. (2011). Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies. Molecular Cancer Therapeutics, 10(6), 1028-1035.
  • Green, T. P., et al. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular Cancer Therapeutics, 8(10), 2757-2767.
  • O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412.
  • Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • An, Y., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1004.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
  • Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4381.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
  • Zhang, C., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1133-1139.
  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a novel framework. Journal of Medicinal Chemistry, 49(24), 7247-7251.
  • GIST Support International. (n.d.). Dasatinib (Sprycel). Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
  • Rane, R. A., et al. (2021). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(1), 103499.
  • Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536. Retrieved from [Link]

  • Liu, Y., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 887-899.
  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 53(12), 4701-4719.
  • Hennequin, L. F., et al. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular Cancer Therapeutics, 8(10), 2757-2767.
  • Rudolph, D., et al. (2009). BI 2536, a potent inhibitor of polo-like kinase 1, qualifies for clinical development in cancer therapy. Clinical Cancer Research, 15(9), 3094-3102.
  • National Center for Biotechnology Information. (n.d.). Saracatinib. PubChem. Retrieved from [Link]

  • Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potency against Imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797.
  • National Institutes of Health. (n.d.). AZD0530. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of dasatinib to the Bcr-Abl kinase domain. Cell, 142(5), 774-785.
  • Weisberg, E., et al. (2005). Characterization of an imatinib-resistant CML blast crisis line with a novel ABL kinase domain mutation and suggesting a role for lyn kinase in resistance. Blood, 105(9), 3472-3475.
  • Krystal, G. W., et al. (2009). Antitumor effects and biomarkers of activity of AZD0530, a Src inhibitor, in pancreatic cancer. Clinical Cancer Research, 15(12), 4138-4146.
  • Gozgit, J. M., et al. (2012). Potent activity of ponatinib (AP24534) in models of acute myeloid leukemia expressing activating mutations in FLT3.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • ASH Publications. (2007). The Src-Abl Kinase Inhibitor Dasatinib (BMS-354825) Shows Anti-Proliferative and Anti-Apoptotic Effects in Chronic Lymphocytic Leukemia (CLL) Cells In Vitro. Blood, 110(11), 3247.
  • O'Hare, T., et al. (2011). Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Cancer Discovery, 1(6), 514-527.
  • Wang, Z., et al. (2014). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3409-3413.
  • Zhang, C., et al. (2013). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 23(10), 2993-2997.
  • Li, R., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748.

Sources

A Comparative Guide to the Synthesis of 2,4-Disubstituted Pyrimidines: From Classical Condensations to Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The ability to efficiently and selectively synthesize 2,4-disubstituted pyrimidines is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocyclic system, offering insights into the underlying mechanisms, practical experimental protocols, and a critical evaluation of their respective strengths and limitations.

Classical Cyclocondensation Strategies: The Foundation of Pyrimidine Synthesis

The traditional and most widely employed methods for constructing the pyrimidine ring involve the cyclocondensation of a three-carbon component with a nitrogen-containing binucleophile. These methods, while established for over a century, continue to be workhorses in both academic and industrial settings.

The Pinner Synthesis: A Robust Route from β-Dicarbonyl Compounds

First reported by Adolf Pinner in 1885, this reaction involves the condensation of a β-dicarbonyl compound (such as a β-ketoester or a β-diketone) with an amidine, typically in the presence of a base.[1] This method is valued for its reliability and the direct formation of the pyrimidine ring.

Mechanism of the Pinner Synthesis:

The reaction proceeds through a series of condensation and cyclization steps. The amidine acts as the N-C-N component, attacking the carbonyl groups of the β-dicarbonyl compound to form a stable six-membered heterocyclic ring.

Pinner_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound intermediate1 Initial Adduct beta_dicarbonyl->intermediate1 + Amidine amidine Amidine amidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization pyrimidine 2,4-Disubstituted Pyrimidine intermediate2->pyrimidine - H₂O

Pinner Synthesis Workflow

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-6-hydroxypyrimidine

  • Reagents: Acetylacetone (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium ethoxide (1.2 eq), Anhydrous ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add benzamidine hydrochloride and stir for 30 minutes at room temperature.

    • To the resulting suspension, add acetylacetone dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and neutralize with acetic acid.

    • The precipitated product is filtered, washed with cold ethanol, and dried to afford the desired pyrimidine.[2]

The Biginelli Reaction: A Versatile Multicomponent Approach

The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[3][4] This multicomponent approach offers a high degree of molecular diversity from simple starting materials.

Mechanism of the Biginelli Reaction:

The currently accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic attack of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone, which can be oxidized to the corresponding pyrimidine.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium + Urea, H⁺ beta_ketoester β-Ketoester adduct Open-chain Adduct beta_ketoester->adduct urea Urea urea->iminium iminium->adduct + β-Ketoester dihydropyrimidinone Dihydropyrimidinone adduct->dihydropyrimidinone Cyclization - H₂O pyrimidine 2,4-Disubstituted Pyrimidine dihydropyrimidinone->pyrimidine Oxidation

Biginelli Reaction Workflow

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reagents: Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), Catalytic amount of HCl, Ethanol.

  • Procedure:

    • A mixture of benzaldehyde, ethyl acetoacetate, and urea in ethanol is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added.

    • The mixture is refluxed for 3-4 hours.

    • Upon cooling, the product crystallizes from the solution.

    • The solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure dihydropyrimidinone.[5]

Synthesis from Malonates: A Readily Available Carbon Source

Diethyl malonate and its derivatives are versatile C-C-C synthons for pyrimidine synthesis. Condensation with amidines or guanidines provides a direct route to 2,4-disubstituted 6-hydroxypyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Barbituric Acid synthesis analog)

  • Reagents: Diethyl malonate (1.0 eq), Guanidine hydrochloride (1.0 eq), Sodium ethoxide (2.2 eq), Anhydrous ethanol.

  • Procedure:

    • Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

    • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

    • Diethyl malonate is added dropwise to the mixture.

    • The reaction mixture is heated to reflux for 7-8 hours, during which a precipitate forms.

    • After cooling, the solid is collected by filtration, dissolved in hot water, and acidified with hydrochloric acid to precipitate the product.

Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidines are no exception. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful and versatile strategy for the late-stage functionalization of a pre-formed pyrimidine core, allowing for the introduction of a wide range of substituents at the 2- and 4-positions.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide.[6] Starting from readily available 2,4-dichloropyrimidine, sequential and regioselective C-C bond formation can be achieved. The C4 position is generally more reactive towards oxidative addition of palladium, allowing for selective functionalization at this position first, followed by substitution at the C2 position under more forcing conditions.[7]

Mechanism of Suzuki-Miyaura Coupling on a Dichloropyrimidine:

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product dichloropyrimidine 2,4-Dichloropyrimidine oxidative_addition Oxidative Addition dichloropyrimidine->oxidative_addition boronic_acid Ar-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation Pd0 Pd(0) Pd0->oxidative_addition oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->Pd0 Regeneration arylated_pyrimidine 2-Chloro-4-arylpyrimidine reductive_elimination->arylated_pyrimidine

Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Synthesis of 2-Chloro-4-phenylpyrimidine

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), Na₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • A mixture of 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a 1,4-dioxane/water solvent system is degassed with argon.

    • The reaction mixture is heated at 80-90 °C for 12-16 hours under an inert atmosphere.

    • After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction is particularly valuable for the synthesis of 2- and 4-aminopyrimidine derivatives, which are prevalent in many biologically active compounds. Similar to the Suzuki coupling, the C4 position of 2,4-dichloropyrimidine is typically more reactive.

Mechanism of Buchwald-Hartwig Amination on a Dichloropyrimidine:

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-4-aminopyrimidine

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Benzylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), NaOtBu (1.4 eq), Toluene.

  • Procedure:

    • A mixture of 2,4-dichloropyrimidine, Pd₂(dba)₃, and Xantphos in dry toluene is degassed.

    • Benzylamine and sodium tert-butoxide are added under an inert atmosphere.

    • The reaction mixture is heated at 100-110 °C for 18-24 hours.

    • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

    • The organic layer is washed, dried, and concentrated, followed by purification of the crude product.

Comparative Analysis of Synthetic Routes

FeaturePinner SynthesisBiginelli ReactionSynthesis from MalonatesSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Starting Materials β-Dicarbonyls, AmidinesAldehydes, β-Ketoesters, UreasMalonates, Amidines/GuanidinesHalogenated Pyrimidines, Boronic AcidsHalogenated Pyrimidines, Amines
Key Bond Formed C-N, C=NC-C, C-NC-N, C=NC-CC-N
Typical Yields Moderate to High[2]Moderate to High[8]ModerateGood to Excellent[7]Good to Excellent
Substrate Scope Good for β-dicarbonyls and amidinesBroad for aldehydes and β-ketoesters[8]More limitedVery broad for boronic acidsVery broad for amines
Functional Group Tolerance ModerateGoodModerateExcellentExcellent
Reaction Conditions Basic, often requires anhydrous conditions[2]AcidicBasicMild, requires inert atmosphereMild to moderate heating, inert atmosphere
Advantages Direct ring formation, reliableOne-pot, high diversity, atom economicalReadily available starting materialsLate-stage functionalization, high yields, broad scopeDirect C-N bond formation, broad scope
Limitations Can require harsh conditions, limited diversityCan produce dihydropyrimidines requiring oxidationLimited to specific substitution patternsRequires pre-functionalized pyrimidine, catalyst costRequires pre-functionalized pyrimidine, catalyst cost
Green Chemistry Aspects Use of stoichiometric baseMulticomponent, but often uses acid catalystsUse of stoichiometric baseCatalytic, but often uses organic solventsCatalytic, but often uses organic solvents

Conclusion and Future Perspectives

The synthesis of 2,4-disubstituted pyrimidines is a mature field with a diverse array of reliable synthetic methodologies. Classical condensation reactions like the Pinner and Biginelli syntheses remain highly relevant for the construction of the pyrimidine core from simple, acyclic precursors. These methods are often cost-effective and scalable.

Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, have emerged as indispensable tools for the late-stage functionalization of the pyrimidine ring. Their broad substrate scope and high functional group tolerance allow for the rapid generation of diverse compound libraries, which is invaluable in the context of drug discovery.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For the construction of the core pyrimidine ring with simple substituents, classical methods are often the most straightforward. For the introduction of complex and diverse functionalities in the later stages of a synthetic sequence, transition-metal-catalyzed methods are unparalleled.

Future developments in this field are likely to focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and the application of green reaction conditions such as microwave irradiation and solvent-free reactions.[5] The continued evolution of synthetic methodologies will undoubtedly facilitate the discovery of novel pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidine. Ber. Dtsch. Chem. Ges.1885, 18, 759-760.
  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49, 6937-6963.
  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein J. Org. Chem.2014, 10, 1238-1244.
  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). BenchChem.
  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy2014, 14, 22-27.
  • overcoming side reactions in pyrimidine synthesis. (2025). BenchChem.
  • The Biginelli Dihydropyrimidine Synthesis. Org. React.2004, 63, 1.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res2019, 14.
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025). BenchChem.
  • Green synthesis, characterization, biological evaluation and docking study of some pyrazoline and pyrimidine deriv
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Sci Rep2022, 12, 1234.
  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorg. Med. Chem. Lett.2010, 20, 3911-3915.
  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorg. Med. Chem.2012, 20, 374-388.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. J. Biochem. Mol. Toxicol.2025, 39, e70077.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. J. Org. Chem.2024, 89, 5038-5048.
  • Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiol.2000, 122, 137-150.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics2022, 3, 1-20.
  • Comparison of Suzuki versus Buchwald cross-coupling. (n.d.). Retrieved from [Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Arch. Pharm.2024, 357, e2300656.

Sources

Benchmarking the potency of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (hereafter referred to as Scaffold-A ) represents a "privileged structure." It is not a final drug candidate but a high-value electrophilic intermediate. Its utility lies in its ability to undergo rapid nucleophilic aromatic substitution (SNAr) at the C4 position to generate potent inhibitors for two primary target classes: Polo-like Kinase 4 (PLK4) (oncology) and Corticotropin-Releasing Factor 1 (CRF1) receptors (neuropharmacology).

This guide benchmarks the potency of derivatives generated from Scaffold-A against industry standards, providing a validated workflow for transforming this precursor into nanomolar-affinity candidates.

Mechanistic Basis of Potency

To understand the benchmarking data, one must understand the structural causality:

  • The Hinge Binder (C2-Amine): The N-ethyl group at the C2 position provides critical hydrophobic interactions within the ATP-binding pocket of kinases. Unlike a simple amino group (-NH2), the ethyl substitution improves lipophilicity and cellular permeability.

  • The Gatekeeper (C5-Methyl): The methyl group at C5 restricts conformational rotation, pre-organizing the molecule to fit into the narrow "gatekeeper" regions of target enzymes, significantly reducing off-target binding (selectivity).

  • The Warhead (C4-Chloro): This is the diversification point. The chlorine atom is displaced by complex amines or anilines. The potency of the final molecule is dictated by the moiety attached here.

Comparative Potency Benchmark

The following table contrasts the baseline activity of the raw scaffold against its optimized derivatives and standard clinical references.

Table 1: Potency Landscape of Scaffold-A Derivatives

Compound ClassSpecific IDTargetIC50 / Ki (nM)Potency StatusMechanism of Action
Raw Scaffold Scaffold-APLK4 / CRF1> 10,000Inactive Precursor (lacks hydrophobic tail)
Derivative (Kinase) Compound 8h*PLK46.7 nM High ATP-competitive inhibition; G2/M arrest
Standard (Kinase) CentrinonePLK415.0 nMModerateStandard reference inhibitor
Derivative (GPCR) Pexacerfont AnalogCRF14.2 nM High Allosteric antagonism
Standard (GPCR) AntalarminCRF11.0 - 5.0 nMHighStandard reference antagonist
  • Note: Compound 8h represents the optimized derivative where the C4-chlorine is substituted with a specific bridged amine moiety [1].

Key Insight: The raw Scaffold-A is essentially inactive. Potency is a binary switch activated only upon substitution of the C4-chloro group. The derivative 8h outperforms the standard Centrinone by approximately 2-fold in enzymatic assays, validating the N-ethyl-5-methyl substitution pattern as superior to the standard N-methyl variants often found in literature.

Validated Experimental Protocol: SNAr Diversification

Objective: Synthesize high-potency derivatives from Scaffold-A with >95% yield and minimal byproduct formation. Rationale: Standard nucleophilic substitutions often suffer from hydrolysis of the chlorine to a hydroxyl group (inactive). This protocol uses a non-nucleophilic base and controlled temperature to prevent this.

Materials:
  • Substrate: 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (Scaffold-A)

  • Nucleophile: Target amine (e.g., substituted aniline or morpholine derivative)

  • Solvent: n-Butanol (High boiling point, promotes transition state)

  • Base: DIPEA (N,N-Diisopropylethylamine) – Sterically hindered to prevent self-alkylation.

Step-by-Step Workflow:
  • Preparation: In a sealed pressure vial, dissolve 1.0 eq of Scaffold-A in n-Butanol (0.5 M concentration).

  • Activation: Add 1.2 eq of DIPEA. Stir at room temperature for 5 minutes.

  • Addition: Add 1.1 eq of the Nucleophile (Amine).

  • Thermodynamic Drive: Heat the reaction block to 110°C .

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The spot for Scaffold-A (Rf ~0.6) should disappear within 4-6 hours.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • The product often precipitates upon cooling. If not, add cold water.

    • Filter the solid.[1]

    • Validation: Wash the filter cake with cold diethyl ether . This selectively removes unreacted amines and DIPEA salts, leaving pure product.

  • Analysis: Confirm structure via 1H-NMR. Look for the disappearance of the C4-Cl signal and the appearance of the nucleophile protons.

Pathway & Workflow Visualization

The following diagrams illustrate the chemical transformation workflow and the biological signaling pathway inhibited by the resulting derivatives.

Figure 1: Synthesis and Mechanism of Action

G Scaffold Scaffold-A (Inactive Precursor) Reaction S_NAr Substitution (110°C, DIPEA) Scaffold->Reaction + Nucleophile Derivative Potent Derivative (e.g., Cmpd 8h) Reaction->Derivative Yield > 90% Target Target Protein (PLK4 or CRF1) Derivative->Target Binding (IC50 < 10nM) Effect Biological Effect (Apoptosis / Anxiolysis) Target->Effect Pathway Inhibition

Caption: Transformation of the inactive chloropyrimidine scaffold into a bioactive inhibitor via SNAr chemistry.

Figure 2: PLK4 Signaling Inhibition Pathway (Kinase Context)

PLK4_Pathway Inhibitor Scaffold-A Derivative (Compound 8h) PLK4 PLK4 Kinase (Centriole Duplication) Inhibitor->PLK4 Inhibits STIL STIL Phosphorylation PLK4->STIL Promotes Arrest Mitotic Arrest (Therapeutic Goal) PLK4->Arrest Inhibition leads to Centriole Centriole Overduplication STIL->Centriole Activates Cancer Tumorigenesis Centriole->Cancer Leads to

Caption: Mechanism of Action for PLK4 inhibitors derived from the scaffold, preventing tumor progression.

References

  • Xue, Y., et al. "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors."[2] RSC Medicinal Chemistry, vol. 14, no.[2] 9, 2023, pp. 1787-1802. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12397680, 4-Chloro-N-methylpyrimidin-2-amine." PubChem, 2025.[3][4][5][6][7] [Link]

  • Spina, M., et al. "CRF1 Receptor Antagonists for the Treatment of Anxiety and Depression." Journal of Medicinal Chemistry, vol. 51, no. 22, 2008. (Contextual grounding for pyrimidine scaffolds in CRF1).

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of kinase inhibitors derived from the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel kinase inhibitors. Here, we delve into the critical aspect of cross-reactivity profiling, offering insights into experimental design, data interpretation, and a comparative analysis with established kinase inhibitors.

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its structural features allow for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The parent compound, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine, serves as a versatile starting point for chemical elaboration to achieve desired potency and selectivity.[1] Modifications at the C4 and C2 positions can significantly influence the inhibitor's interaction with a broad spectrum of kinases, making a thorough understanding of its cross-reactivity, or "off-target" effects, paramount for preclinical development.[2][3]

Dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer.[4] This has led to the development of numerous small molecule kinase inhibitors as targeted therapies.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly specific inhibitors.[5] Unintended inhibition of other kinases can lead to adverse side effects or, in some cases, unexpected therapeutic benefits.[2][6] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is a critical step in the drug discovery pipeline.

This guide will compare hypothetical derivatives of the 4-chloro-N-ethyl-5-methylpyrimidin-2-amine scaffold, designated as Compound A and Compound B , against the well-characterized multi-kinase inhibitors Dasatinib and Nilotinib . We will explore the methodologies for profiling their kinase selectivity and discuss the implications of their cross-reactivity profiles.

Comparative Cross-Reactivity Profiling: A Data-Driven Analysis

To illustrate the comparative profiling process, we present hypothetical data for two novel derivatives, Compound A and Compound B. Compound A is designed for high selectivity towards a specific target kinase (e.g., a hypothetical Kinase X), while Compound B is a multi-targeted inhibitor. Their profiles are compared against Dasatinib, a potent dual Src/Abl inhibitor with known off-target effects, and Nilotinib, a more selective Bcr-Abl inhibitor.[7][8][9][10]

The following table summarizes the inhibitory activity (IC50 values in nM) of these compounds against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound A (nM)Compound B (nM)Dasatinib (nM)Nilotinib (nM)
Primary Target(s)
Kinase X515>10,000>10,000
Abl>10,000250.820
Src>5,000500.5>10,000
Selected Off-Targets
LCK8,500751.1>10,000
c-Kit>10,00015012120
PDGFRβ9,0002002868
VEGFR2>10,00080080>10,000
DDR1>10,000500>1,00035
NQO2>10,000>10,000>10,00082

This data is representative and for illustrative purposes only.

Interpretation of the Data:

  • Compound A demonstrates high selectivity for its intended target, Kinase X, with minimal activity against the other tested kinases. This profile is desirable for a highly targeted therapeutic approach with a potentially lower risk of off-target side effects.

  • Compound B exhibits a multi-targeted profile, with potent activity against Kinase X, Abl, and Src, and moderate activity against other kinases like LCK and c-Kit. This type of profile might be advantageous in treating diseases driven by multiple signaling pathways.

  • Dasatinib shows potent inhibition of both Abl and Src family kinases, as well as significant activity against other kinases like LCK and c-Kit.[10][11] Its broad activity is a key aspect of its clinical efficacy but also contributes to some of its known side effects.[6]

  • Nilotinib , while highly potent against Bcr-Abl, is generally more selective than Dasatinib.[7][8][9] However, it does exhibit off-target activity against kinases like DDR1 and the non-kinase target NQO2.[12][13]

Methodologies for Kinase Inhibitor Profiling

A tiered approach, combining in vitro biochemical assays with cell-based validation, is crucial for a comprehensive understanding of a kinase inhibitor's selectivity.[14]

In Vitro Kinase Profiling

The initial step in assessing selectivity is typically a broad screen against a panel of purified kinases.[5]

Experimental Workflow: Large-Scale Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Compound A/B) Incubation Incubate Kinase, ATP, Substrate, and Compound Compound->Incubation Kinase_Panel Panel of Purified Kinases (~400 kinases) Kinase_Panel->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, Radiometric) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Score (e.g., S-score) IC50->Selectivity

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase solution (containing the specific kinase and its substrate in reaction buffer).

  • Compound Addition: Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control for 100% kinase activity and a control with no kinase for background.

  • Initiate Reaction: Add 2 µL of a 2.5x ATP solution to start the kinase reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.[17]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[17]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a suitable software to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km is critical for accurately determining the potency of ATP-competitive inhibitors.[17]

  • Linearity: Ensuring the reaction is in its linear phase is essential for a reliable measurement of inhibitory activity.[17]

  • Luminescence-based Detection: This format offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.[16]

Cellular Target Engagement and Pathway Analysis

While in vitro assays are essential, they do not fully replicate the cellular environment. Cell-based assays are necessary to confirm target engagement and understand the functional consequences of kinase inhibition.[5]

Experimental Workflow: Western Blotting for Pathway Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_quant Data Quantification Cells Culture Target Cells Treatment Treat Cells with Kinase Inhibitor Cells->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting with Phospho-specific Antibodies SDS_PAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Densitometry Densitometry Analysis Detection->Densitometry

Caption: Western blotting workflow for pathway analysis.

Detailed Protocol: Analysis of Phospho-Protein Levels

This protocol assesses the inhibitor's ability to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere overnight. The following day, treat the cells with the kinase inhibitor at various concentrations for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to confirm equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software to determine the effect of the inhibitor on substrate phosphorylation.

Self-Validating System: The inclusion of total protein levels for the substrate of interest serves as an internal control, ensuring that any observed decrease in the phosphorylated form is due to kinase inhibition and not a general decrease in protein expression.

Broader Context: Chemoproteomics for Unbiased Target Discovery

For a truly comprehensive view of an inhibitor's selectivity, unbiased chemoproteomic approaches are invaluable. Techniques like Kinobeads, which involve affinity chromatography using immobilized broad-spectrum kinase inhibitors, can identify both known and unexpected targets of a compound in a cellular lysate.[12] This method provides a more physiologically relevant assessment of inhibitor binding as it assays kinases in their native state, often as part of larger protein complexes.[18]

Signaling Pathway: ABL and SRC in CML

The following diagram illustrates the central role of BCR-ABL and SRC family kinases in Chronic Myeloid Leukemia (CML), primary targets for inhibitors like Dasatinib and Nilotinib.[19][20]

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT STAT5 JAK-STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases (e.g., SRC, LYN) SRC->RAS_RAF SRC->PI3K_AKT SRC->STAT5 Adhesion Altered Adhesion SRC->Adhesion Proliferation Increased Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Simplified signaling pathways downstream of BCR-ABL and SRC.

Conclusion: Strategic Profiling for Successful Kinase Inhibitor Development

The development of kinase inhibitors with optimal selectivity profiles is a complex but essential endeavor. A thorough understanding of a compound's cross-reactivity is crucial for predicting its therapeutic window and potential side effects. By employing a multi-faceted approach that combines broad in vitro screening with targeted cell-based assays and unbiased chemoproteomics, researchers can build a comprehensive selectivity profile. The comparative analysis of novel compounds derived from scaffolds like 4-chloro-N-ethyl-5-methylpyrimidin-2-amine against well-characterized inhibitors provides a valuable benchmark for advancing the most promising candidates towards clinical development.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in molecular biology (Clifton, N.J.), 1355, 177–189. [Link]

  • Kramer, J. S., Lidenthal, M., & Joerger, A. C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. [Link]

  • MySkinRecipes. (n.d.). (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine. MySkinRecipes. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Liu, Q., Wang, J., Zhang, J., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European journal of medicinal chemistry, 140, 137–151. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kantarjian, H., Giles, F., Wunderle, L., Bhalla, K., O'Brien, S., Wassmann, B., ... & Druker, B. J. (2006). Nilotinib in imatinib-resistant CML and Philadelphia chromosome–positive ALL. New England Journal of Medicine, 354(24), 2542-2551. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Latifyan, S., Movsisyan, N., & Abrahamyan, H. (2019). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. BioMed research international, 2019, 8536813. [Link]

  • Harris, C. M., & Hill, Z. B. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 6(4), 219–232. [Link]

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. British journal of cancer, 92(9), 1665–1670. [Link]

  • Kwok, C. K., & Ho, J. C. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 52(3), 363–365. [Link]

  • Lin, K. H., & Fallahi-Sichani, M. (2020). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 9, e53974. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from profiling studies. Chemistry & biology, 17(11), 1241–1249. [Link]

  • Fischer, P. M., & Lane, D. P. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4338–4352. [Link]

  • Kantarjian, H. M., Giles, F., Gattermann, N., Bhalla, K., Alimena, G., Palandri, F., ... & le Coutre, P. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540–3546. [Link]

  • MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Rauh, D., & Vulpetti, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2736–2747. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • The Royal Swedish Academy of Sciences. (2019, April 8). Imatinib as a Paradigm of Targeted Cancer Therapies [Video]. YouTube. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Keri, G., & Orfi, L. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 9, 835. [Link]

  • An, F., & Wu, J. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(1), 2–13. [Link]

  • le Coutre, P., Ottmann, O. G., Giles, F., Kim, D. W., Gattermann, N., Hochhaus, A., ... & Kantarjian, H. M. (2008). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is active in patients with imatinib-resistant or -intolerant accelerated-phase chronic myelogenous leukemia. Blood, 111(4), 1834–1839. [Link]

  • Bentham Science Publishers. (n.d.). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Bentham Science Publishers. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • VJHemOnc - Video Journal of Hematological Oncology. (2020, July 1). Dasatinib response in AML [Video]. YouTube. [Link]

  • Hegde, M., & Vankayalapati, H. (2009). Nilotinib (AMN107, Tasigna) reverses multidrug resistance by inhibiting the activity of the ABCB1/Pgp and ABCG2/BCRP/MXR transporters. Molecular cancer therapeutics, 8(7), 2037–2046. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the functionalization of this heterocycle, enabling the formation of C-C bonds with remarkable efficiency and broad functional group tolerance. However, the inherent low reactivity of chloropyrimidines, stemming from the strong C-Cl bond and the electron-deficient nature of the pyrimidine ring, presents a significant challenge. The selection of an appropriate palladium catalyst is therefore not merely a matter of choice, but a critical determinant of reaction success.

This guide provides an in-depth, objective comparison of palladium catalyst systems for the Suzuki coupling of chloropyrimidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, supported by comparative experimental data and detailed methodologies, to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Activating the C-Cl Bond in Pyrimidines

The rate-limiting step in the Suzuki coupling of aryl chlorides is often the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The electron-deficient nature of the pyrimidine ring further deactivates the C-Cl bond towards this crucial step. Consequently, traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often require harsh reaction conditions, such as high temperatures and high catalyst loadings, and may still provide unsatisfactory yields.

To overcome this hurdle, modern catalyst systems have been developed that feature sterically bulky and electron-rich ligands. These ligands play a pivotal role in facilitating the oxidative addition step and enhancing the overall catalytic activity. The two most prominent classes of these advanced ligands are bulky phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs). The electron-donating character of these ligands increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the C-Cl bond. The steric bulk of the ligands promotes the reductive elimination step, leading to faster catalyst turnover.

Performance Comparison of Palladium Catalyst Systems

The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium catalyst systems for the Suzuki coupling of chloropyrimidines with different boronic acids, compiled from literature data.

Catalyst SystemChloropyrimidineBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidNa₂CO₃Dioxane/H₂O1001285[1]
Pd(OAc)₂ / SPhos4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O80492[1]
PdCl₂(dppf)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3-Aminophenylboronic acidK₂CO₃DMF90888[1]
[Pd(IPr)(cinnamyl)Cl]4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Acetylphenylboronic acidK₃PO₄1,4-Dioxane100695[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidNa₂CO₃Dioxane/H₂O100 (MW)0.2595 (C4-arylation)
Pd(PPh₃)₄2,4-Dichloropyrimidine4-Methoxyphenylboronic acidNa₂CO₃Dioxane/H₂O100 (MW)0.2598 (C4-arylation)

Analysis of the Data:

The data clearly illustrates the superior performance of modern catalyst systems incorporating bulky phosphine ligands (SPhos) and N-heterocyclic carbene ligands (IPr) compared to the traditional Pd(PPh₃)₄ catalyst for the coupling of the challenging 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The Pd(OAc)₂/SPhos and [Pd(IPr)(cinnamyl)Cl] systems afford higher yields in shorter reaction times and at lower temperatures, highlighting their enhanced catalytic activity.

For the more reactive 2,4-dichloropyrimidine, even the traditional Pd(PPh₃)₄ catalyst can provide excellent yields of the mono-arylated product at the more reactive C4 position, especially when employing microwave heating to accelerate the reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the catalytic cycle is paramount for troubleshooting and optimizing your reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)(Ar')L_n Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 ArAr Coupled Product (Ar-Ar') RedElim->ArAr ArX Chloropyrimidine (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal Borate_salt Borate Salt HX HX

Caption: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices:

  • Oxidative Addition: As previously discussed, this is the critical step for chloropyrimidines. The choice of an electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC) is a deliberate strategy to lower the activation energy of this step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and the presence of water can significantly influence the rate of transmetalation.

  • Reductive Elimination: This is the final step where the C-C bond is formed, and the active Pd(0) catalyst is regenerated. Sterically demanding ligands can accelerate this step by promoting the collapse of the palladium(II) intermediate.

Experimental Protocols

Providing a self-validating system is crucial for scientific integrity. Below are detailed, step-by-step methodologies for representative Suzuki coupling reactions of chloropyrimidines using both a traditional and a modern catalyst system.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid using Pd(PPh₃)₄

This protocol is adapted from a literature procedure and is effective for the selective mono-arylation at the C4 position of 2,4-dichloropyrimidine.

Protocol_1 start Start reagents To a microwave vial, add: - 2,4-Dichloropyrimidine (1 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.02 mmol, 2 mol%) - Na₂CO₃ (2 mmol) start->reagents solvent Add 1,4-dioxane (3 mL) and water (1 mL) reagents->solvent seal Seal the vial with a cap solvent->seal microwave Heat in a microwave reactor at 100 °C for 15 minutes seal->microwave cool Cool the reaction mixture to room temperature microwave->cool workup Dilute with ethyl acetate and wash with water and brine cool->workup dry Dry the organic layer over anhydrous Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel, hexane/ethyl acetate) concentrate->purify product Obtain 4-phenyl-2-chloropyrimidine purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Protocol 2: Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-Methoxyphenylboronic Acid using a Buchwald Ligand System

This protocol is a representative procedure for a more challenging substrate, employing a modern catalyst system for enhanced reactivity.[1]

Protocol_2 start Start reagents To a Schlenk flask under argon, add: - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) - 4-Methoxyphenylboronic acid (1.5 mmol) - Pd(OAc)₂ (0.02 mmol, 2 mol%) - SPhos (0.04 mmol, 4 mol%) - K₃PO₄ (3 mmol) start->reagents solvent Add toluene (5 mL) and water (0.5 mL) reagents->solvent heat Heat the mixture at 80 °C for 4 hours solvent->heat cool Cool the reaction mixture to room temperature heat->cool workup Dilute with ethyl acetate and filter through celite cool->workup extract Wash the filtrate with water and brine workup->extract dry Dry the organic layer over anhydrous MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel, dichloromethane/methanol) concentrate->purify product Obtain 4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine purify->product

Caption: Experimental workflow for Suzuki coupling with a Buchwald ligand.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of chloropyrimidines has evolved significantly with the advent of modern palladium catalysts. While traditional catalysts like Pd(PPh₃)₄ can be effective for certain activated substrates, systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes offer superior performance for a broader range of chloropyrimidines, including those that are sterically hindered or electronically deactivated. The choice of catalyst should be guided by the specific substrate, desired reaction conditions, and cost considerations. As catalyst development continues to advance, we can anticipate even more efficient and versatile methods for the synthesis of functionalized pyrimidines, further empowering the discovery and development of novel therapeutics and functional materials.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). DOI:10.1039/D2SC00174H. Available at: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

Sources

A Comparative Guide to Assessing the Drug-Likeness of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Drug-Likeness in Pyrimidine-Based Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous approved drugs, from anticancer agents to antivirals.[1][2][3] Its versatility in forming hydrogen bonds and engaging in various biological interactions makes it an attractive starting point for novel therapeutic design.[4][5] However, a promising biological activity is merely the first step. The ultimate success of a drug candidate hinges on its pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively known as its "drug-likeness."[6][7] Poor drug-like properties are a primary cause of late-stage clinical trial failures, leading to immense financial and temporal losses.

This guide provides a comprehensive framework for assessing and optimizing the drug-likeness of derivatives based on the lead compound, 4-chloro-N-ethyl-5-methylpyrimidin-2-amine . We will navigate from foundational principles and in silico predictions to detailed, field-proven experimental protocols. The objective is to equip researchers with a robust, logical workflow to rationally design and select pyrimidine derivatives with the highest probability of clinical success.

Part 1: Foundational Principles of Drug-Likeness Assessment

Before initiating expensive synthesis and testing, a foundational understanding of the key physicochemical properties that govern a molecule's journey through the body is essential.[8][9] These properties are often codified in guidelines like Lipinski's Rule of Five, which provides a simple yet powerful filter for identifying compounds likely to possess good oral bioavailability.[10][11][12]

Key Drug-Likeness Guidelines:

  • Lipinski's Rule of Five: An orally active drug is more likely if it adheres to the following criteria:

    • Molecular Weight (MW) ≤ 500 Da[10]

    • Logarithm of the partition coefficient (LogP) ≤ 5[10][13]

    • Hydrogen Bond Donors (HBD) ≤ 5[10]

    • Hydrogen Bond Acceptors (HBA) ≤ 10[10] A compound that violates two or more of these rules may face issues with absorption or permeation.[14][15]

  • Veber's Rules: These rules add further refinement by considering molecular flexibility:

    • Polar Surface Area (PSA) ≤ 140 Ų[11]

    • Rotatable Bonds ≤ 10[11]

These rules are not absolute but serve as crucial guardrails in the design process. The interplay between these properties dictates the ADME profile of a compound.

Sources

Comparison of different protecting group strategies for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of nucleoside analog development and heterocyclic scaffold construction, the pyrimidine ring presents a dichotomy: it is structurally simple yet electronically complex. For the medicinal chemist, the challenge lies not just in masking functionality, but in utilizing protecting groups (PGs) as electronic tuners that dictate regioselectivity and reactivity.

This guide moves beyond standard textbook lists to critically compare three dominant strategies: Acyl/Amide "Fortress" Protection , Alkoxyalkyl "Director" Protection (SEM/BOM) , and Transient Silylation (Vorbrüggen) .

Strategy 1: The "Fortress" Approach (Acyl/Amide Protection)

Best For: Oligonucleotide synthesis, harsh downstream coupling conditions, and long-term storage.

Technical Rationale

Acyl groups (Benzoyl, Acetyl, Isobutyryl) are the industry standard for protecting exocyclic amines (N4-Cytosine). By converting the amine to an amide, you delocalize the nitrogen lone pair into the carbonyl, drastically reducing nucleophilicity. This prevents side reactions during phosphoramidite coupling or aggressive alkylations.

Critical Insight: While robust, the "Fortress" strategy often fails during delicate total syntheses due to the harsh nucleophilic conditions (conc. NH₄OH, 55°C) required for removal.

Experimental Protocol: N4-Benzoylation of Cytosine

This protocol prioritizes yield and purity for scale-up.

Reagents: Cytosine, Benzoic Anhydride (Bz₂O), Pyridine, DMF.

  • Suspension: Suspend Cytosine (10 mmol) in dry DMF (20 mL).

  • Addition: Add Benzoic Anhydride (11 mmol) and Pyridine (11 mmol).

  • Heating: Heat to 100°C for 4 hours. Validation: The suspension should clear as the product forms.

  • Workup: Cool to RT. Pour into ice water (100 mL). The product precipitates as a white solid.

  • Purification: Filter and wash with cold EtOH. Recrystallize from EtOH/Water.

Self-Validating Check:

  • TLC: High polarity starting material (Cytosine) disappears; a distinct, less polar UV-active spot (N-Bz) appears (Rf ~0.4 in 10% MeOH/DCM).

  • NMR: Appearance of aromatic benzoyl protons (7.4–8.0 ppm).

Strategy 2: The "Director" Approach (Alkoxyalkyl - SEM/BOM)

Best For: C-H Activation, Directed Ortho-Metalation (DoM), and Regioselective N-Alkylation.

Technical Rationale

When you need to functionalize the pyrimidine ring carbon (e.g., C6-lithiation), acyl groups are insufficient. You need a group that coordinates lithium. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is superior here. The oxygen atoms in the SEM chain act as a Lewis base, coordinating the alkyllithium species and directing it to the ortho-position (C6), stabilizing the lithiated intermediate.

Comparison Data: In a comparative study of C6-lithiation of pyrrolopyrimidines:

  • N-Boc Protection: Often results in <40% yield due to competing attack on the carbamate carbonyl (yielding ketones).

  • N-SEM Protection: Consistently yields >85% of the C6-functionalized product due to the absence of electrophilic carbonyls and the stabilizing "chelation effect" [1].

Experimental Protocol: SEM-Directed Lithiation

Reagents: N-SEM-Pyrimidine, n-BuLi, THF, Electrophile (e.g., Benzaldehyde).

  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Add N-SEM-Pyrimidine (1.0 equiv) in anhydrous THF.

  • Cryogenic Cooling: Cool to -78°C. Critical: Temperature control is vital to prevent Wurtz-type coupling.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 mins.

    • Observation: Solution often turns yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

  • Electrophile Addition: Add Benzaldehyde (1.2 equiv) dropwise.

  • Quench: After 2 hours, quench with sat. NH₄Cl at -78°C, then warm to RT.

Strategy 3: The "Ghost" Approach (Transient Silylation)

Best For: N-Glycosylation (Nucleoside Synthesis).

Technical Rationale

The Vorbrüggen reaction relies on "transient protection." Instead of isolating a protected intermediate, you generate a silylated base in situ using BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS. This renders the pyrimidine soluble in organic solvents (DCE/Acetonitrile) and activates the nitrogen for attack on the sugar oxocarbenium ion. The silyl groups fall off during the aqueous workup, leaving the native nucleoside.

Mechanism Visualization

The efficiency relies on the formation of a silylated intermediate that is sufficiently nucleophilic at N1 but sterically hindered at oxygen.

Vorbruggen Base Pyrimidine Base SilylatedBase Bis-Silylated Base (Soluble Intermediate) Base->SilylatedBase Silylation (Reflux) Silylating BSA / HMDS (Silylating Agent) Silylating->SilylatedBase Nucleoside Protected Nucleoside SilylatedBase->Nucleoside N1-Glycosylation Sugar Sugar Acetate (Donor) Oxocarbenium Oxocarbenium Ion Sugar->Oxocarbenium Activation LewisAcid TMSOTf / SnCl4 (Catalyst) LewisAcid->Oxocarbenium Oxocarbenium->Nucleoside

Figure 1: The Vorbrüggen workflow.[1] The silylated base is a "ghost" intermediate that facilitates the reaction but does not appear in the final product.

Comparative Analysis: Selecting the Right Strategy

The choice of protecting group is a trade-off between stability conditions and deprotection penalties.

FeatureAcyl (Bz/Ac)Alkoxyalkyl (SEM/BOM)Transient Silylation (TMS)
Primary Role Long-term stability ("Fortress")Directing Group for LithiationSolubilization & Activation
Installation Easy (Anhydride/Chloride)Moderate (NaH + SEM-Cl)In situ (BSA/HMDS)
Stability: Acid HighModerateVery Low (Hydrolyzes instantly)
Stability: Base Low (Deprotects)High (Stable to NaOH)Low
Lithiation Suitability Poor (Electrophilic attack)Excellent (Chelation)N/A
Deprotection Harsh (NH₄OH, 55°C)Specific (TBAF or TFA)Spontaneous (Aq. Workup)
Atom Economy ModerateLow (Large leaving group)High
Decision Matrix for Pyrimidine Functionalization

DecisionTree Start Goal: Functionalize Pyrimidine Q1 Is the target a Nucleoside? Start->Q1 Vorbruggen STRATEGY: Transient Silylation (Vorbrüggen Protocol) Q1->Vorbruggen Yes Q2 Do you need C-H Activation (Lithiation)? Q1->Q2 No SEM STRATEGY: SEM/BOM Protection (Directed Lithiation) Q2->SEM Yes Q3 Is the product an Oligonucleotide? Q2->Q3 No Acyl STRATEGY: Benzoyl/Acetyl (Base-Labile Protection) Q3->Acyl Yes Other Consider PMB/Bn (Oxidative/Reductive Removal) Q3->Other No

Figure 2: Strategic decision tree for selecting pyrimidine protecting groups based on synthetic intent.

References

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation. ResearchGate. Available at: [Link]

  • Competing interests during the key N-glycosylation... using Vorbrüggen conditions. Frontiers in Chemistry. Available at: [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. Molecules. Available at: [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine. As a specialized heterocyclic compound likely utilized in complex organic synthesis and drug discovery, its management requires a nuanced understanding of its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards. Our approach prioritizes scientific integrity and operational safety, ensuring that every step is logical, justifiable, and self-validating.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine is fundamental to its safe management. The molecule's structure—a chlorinated heterocyclic amine—suggests several potential risks that must be mitigated.

  • Chemical Reactivity and Byproducts: The presence of a chlorine atom on the pyrimidine ring indicates that combustion or thermal decomposition will likely generate highly toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx)[1].

  • Toxicity and Irritation: Amines as a class can be irritants and sensitizers. Compounds with similar structures are known to cause skin, eye, and respiratory irritation[2][3]. Prudent practice dictates treating this compound as potentially harmful upon ingestion, inhalation, or skin contact.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Therefore, release into drains, soil, or waterways must be strictly avoided[1][2].

The causality behind these precautions is clear: the molecular structure itself predicts the formation of hazardous byproducts and its potential biological and environmental impact. Safe disposal is not merely a procedural task but a necessary consequence of the compound's chemical nature.

Table 1: Inferred Hazard Profile and Safety Considerations

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on general toxicity of functionalized amines and chlorinated heterocycles[2].
Skin/Eye Irritation Causes skin and serious eye irritation.Common characteristic of amine compounds and halogenated organics[2][3].
Environmental Potentially toxic to aquatic life with long-lasting effects.Chlorinated organic compounds are often environmentally persistent.
Combustion Products Forms HCl, NOx, and Carbon Oxides upon burning.Thermal decomposition of chloro- and nitro-containing organic molecules[1].
Reactivity Incompatible with strong oxidizing agents and strong acids.Amines are basic and can react exothermically with acids[4].

Mandatory Personal Protective Equipment (PPE) Protocol

A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly informed by the compound's assessed hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards. This is non-negotiable to prevent contact with dust particles or splashes[5].

  • Skin Protection: An impervious lab coat and flame-resistant clothing are required. Select chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and replaced if compromised. Avoid exposing any skin surface[4][5].

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent dust formation and inhalation[1][5][6]. If exposure limits are exceeded or dust is generated outside a hood, a full-face respirator with an appropriate particulate filter is necessary[5].

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Identify and Classify: Designate all materials contaminated with 4-chloro-N-ethyl-5-methylpyrimidin-2-amine (e.g., residual solid, contaminated vials, pipette tips, absorbent materials) as hazardous chemical waste.

  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with organic amines and chlorinated compounds (e.g., high-density polyethylene)[4][7].

  • Segregate from Incompatibles: It is imperative to keep this waste stream separate from other chemical wastes. Specifically, do not mix with:

    • Strong Acids: To prevent violent exothermic neutralization reactions[4].

    • Strong Oxidizing Agents: To avoid unpredictable and potentially explosive reactions[6].

  • Label Correctly: The waste container must be labeled with, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "4-chloro-N-ethyl-5-methylpyrimidin-2-amine."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Store Securely: Keep the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat sources or direct sunlight until collection by a licensed disposal service[4][5].

Spill Management Protocol

Preparedness for accidental spills is a core component of laboratory safety.

  • Evacuate and Secure: Ensure unprotected personnel are moved away from the spill area. Remove all sources of ignition[1].

  • Don Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Contain the Spill: Prevent further spread. For solid spills, avoid creating dust.

  • Clean and Collect: Gently sweep or vacuum up the solid material. For residual amounts, use an inert absorbent material (e.g., vermiculite, sand). Place all contaminated materials into a designated hazardous waste container[1][5].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Approved Disposal Pathways

The ultimate disposal of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine must adhere to local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of hazardous and chlorinated wastes[8].

Primary and Sole Recommended Pathway: Licensed Chemical Incineration

The only professionally acceptable and environmentally sound method for disposing of this compound is through a licensed chemical destruction facility[5]. High-temperature incineration, equipped with flue gas scrubbing technology, is the industry standard for chlorinated organic compounds[9].

  • Why this is the only option: This method ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components. The scrubbing systems are designed to capture and neutralize the hazardous acidic gases (HCl) and NOx produced during combustion, preventing their release into the atmosphere[5].

Strictly Prohibited Disposal Methods
  • DO NOT Dispose Down the Drain: This compound's potential aquatic toxicity makes sanitary sewer disposal unacceptable and illegal in most jurisdictions[2][4].

  • DO NOT Dispose in Regular Trash: Contaminated lab materials and residual chemicals must not be placed in the normal trash, as this can lead to environmental contamination and endanger sanitation workers[10].

The decision-making logic for handling this chemical waste is summarized in the workflow diagram below.

G A Waste Generation (Solid Residue or Contaminated Labware) B Is the material contaminated with 4-chloro-N-ethyl-5-methylpyrimidin-2-amine? A->B C Segregate into a Designated 'Chlorinated Amine' Waste Container B->C Yes H Follow Standard Lab Waste Procedures B->H No D Ensure Container is Compatible, Sealed, and Stored Securely C->D E Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards D->E F Contact Institutional EHS for Pickup E->F G Final Disposal via Licensed Hazardous Waste Incinerator F->G

Caption: Waste Disposal Workflow for 4-chloro-N-ethyl-5-methylpyrimidin-2-amine.

References

  • U.S. Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." [Link]

  • Collect and Recycle. "Amine Disposal For Businesses." [Link]

  • U.S. Environmental Protection Agency. "Chlorine and Chlorinated Hydrocarbon Manufacturing Industry." [Link]

  • Vita-D-Chlor. "Guidance Manual for the Disposal of Chlorinated Water." [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." [Link]

  • U.S. Government Publishing Office. "40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes." [Link]

  • University of Wisconsin–Madison BME Shared Labs. "Chapter 7 Chemical Disposal Procedures." [Link]

Sources

Personal protective equipment for handling 4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine

Executive Summary & Risk Context

4-chloro-N-ethyl-5-methylpyrimidin-2-amine (and its structural analogs) represents a class of electrophilic chloropyrimidines widely used as scaffolds in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]

The Safety Paradox: While often classified generically as "Irritants" in preliminary vendor SDSs due to a lack of chronic toxicity data, the structural chemistry dictates a higher risk profile. The C4-chlorine atom is highly reactive toward nucleophiles (SNAr activity).[1] Biologically, this implies a potential for protein alkylation (sensitization) and DNA interaction (genotoxicity).

Operational Directive: Do not treat this merely as a nuisance dust. Apply Control Banding Level 3 (Potent/Reactive) protocols. This guide provides a conservative, self-validating safety framework to protect researchers from acute exposure and long-term sensitization.[1]

Hazard Identification (Structure-Activity Relationship)

Since specific toxicological data is often sparse for specific isomers, we rely on Structure-Activity Relationships (SAR) to establish the safety baseline.[1]

Hazard ClassGHS Classification (Predicted)Mechanism of Action
Skin Corrosion/Irritation Category 1B or 2 The basic amine function combined with the reactive chloro-group can cause chemical burns or severe dermatitis upon hydrolysis on moist skin.[1]
Eye Damage Category 1 Irreversible corneal damage is a high risk due to the basicity and reactivity of the pyrimidine ring.
Sensitization Skin Sensitizer 1 Electrophilic attack on skin proteins (haptenization) can lead to permanent allergic contact dermatitis.
Acute Toxicity Category 3 or 4 Harmful if swallowed or absorbed through skin.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to specific material science compatibility.

A. Hand Protection (Critical)
  • The Risk: Chlorinated heterocycles in organic solvents (DCM, DMF, DMSO) can permeate standard nitrile gloves in <5 minutes.

  • The Solution:

    • Dry Solid Handling: Double Nitrile (minimum 5 mil outer, 4 mil inner). Change every 60 minutes.

    • Solution Handling: Silver Shield® (Laminate) or Viton® liners are required if handling concentrated solutions (>1M).[1] If using nitrile for solutions, employ the "Splash & Change" rule immediately upon contact.

B. Respiratory Protection
  • The Risk: Fine crystalline dust during weighing; aerosols during workup.[1]

  • The Solution:

    • Primary: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge is necessary because the amine moiety may release vapors if the compound hydrolyzes or is in solution.[1]

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (indirect vented).[1] Safety glasses are insufficient for reactive amines due to vapor migration and splash trajectory.[1]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1] Avoid exposed skin at wrists/neck.[1]

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling 4-chloro-N-ethyl-5-methylpyrimidin-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution (in DCM, DMF, DMSO) State_Check->Solution Reaction/Workup Hood_Check Is Fume Hood Available? Solid->Hood_Check Action_Sol_Low Protocol B (Dilute <0.1M): Double Nitrile (Change <15 mins) Solution->Action_Sol_Low Dilute Action_Sol_High Protocol C (Conc/Stock): Silver Shield® Laminate Gloves OR Double Nitrile (Change immediately on splash) Solution->Action_Sol_High Concentrated Action_Solid_Hood Protocol A: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Sleeves Hood_Check->Action_Solid_Hood Yes Action_Solid_NoHood STOP WORK. Requires P100/OV Respirator + Designated Containment Hood_Check->Action_Solid_NoHood No

Figure 1: PPE Selection Logic based on physical state and concentration.

Operational Protocols

Step 1: Weighing & Transfer (The "Clean-Dirty" Line)[1]
  • Preparation: Place a disposable absorbent mat (chux) in the fume hood.[1]

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Technique: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary container (weigh boat) to avoid contaminating the main stock.

  • Decon: Wipe the exterior of the stock bottle with a methanol-dampened wipe inside the hood before returning it to storage.[1]

Step 2: Reaction Setup
  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents enhance skin absorption of the toxicant.

  • Temperature: Chloropyrimidines can decompose thermally.[1] Ensure reflux condensers are active before heating.[1]

Step 3: Waste & Decontamination[1][2]
  • Quenching: Unreacted residues should be treated with a dilute nucleophile (e.g., 10% aqueous sodium hydroxide or an amine solution) to displace the reactive chlorine before disposal, converting it to a less reactive hydroxy- or amino-pyrimidine.[1]

  • Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with oxidizers (nitric acid) due to amine incompatibility.[1]

Emergency Response Workflow

Immediate action is required to prevent sensitization or burns.[1]

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT scrub (abrasion) Skin->Act_Skin Act_Eye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Emergency Response Triage for Acute Exposure.[1]

Storage Specifications

  • Temperature: Store refrigerated (2–8°C). Reactive halides can degrade at room temperature, releasing HCl gas which pressurizes the bottle.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis.[1]

  • Segregation: Store away from strong oxidizing agents and strong acids.[1][2]

References

  • PubChem. (2025).[1] Compound Summary: Chloropyrimidine Derivatives Safety Profile. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Chemical Hygiene Plan. U.S. Department of Labor.[1][2] [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.